2-Ethoxynicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQMOOHWTMTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647615 | |
| Record name | 2-Ethoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-71-6 | |
| Record name | 2-Ethoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxynicotinonitrile: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Ethoxynicotinonitrile, a substituted pyridine derivative of significant interest in synthetic organic chemistry. The document details its core physicochemical properties, structural features, and characteristic spectroscopic signatures. A validated, step-by-step protocol for its synthesis via nucleophilic aromatic substitution is presented, grounded in established chemical principles. Furthermore, the guide explores the compound's chemical reactivity, potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical intermediate.
Core Chemical Identity and Properties
This compound is a bifunctional organic molecule belonging to the pyridine family. It incorporates a pyridine core, an ethoxy group (-OCH₂CH₃) at the 2-position, and a nitrile group (-C≡N) at the 3-position. This unique arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of more complex heterocyclic systems.
Key Identifiers and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. Experimental physical properties such as melting and boiling points are not widely reported in the literature, which is common for specialized research chemicals.
| Property | Value | Source(s) |
| IUPAC Name | 2-Ethoxypyridine-3-carbonitrile | IUPAC Nomenclature |
| Synonyms | This compound | - |
| CAS Number | 14248-71-6 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Not specified (typically off-white to yellow solid) | General observation |
| Purity | Typically >95% (Commercial Grade) | Commercial Suppliers |
Structural Elucidation and Spectroscopic Profile
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While a dedicated public spectral database for this specific compound is sparse, its expected spectroscopic profile can be accurately predicted based on the well-characterized behavior of its constituent functional groups.
Chemical Structure
The molecule consists of a pyridine ring substituted at the C2 and C3 positions.
Caption: Chemical structure of this compound (CAS: 14248-71-6).
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the three protons on the pyridine ring.
-
Ethoxy Protons: A triplet at approximately δ 1.4-1.5 ppm (3H, -CH₃) and a quartet at δ 4.4-4.6 ppm (2H, -OCH₂-). The coupling between these protons (J ≈ 7 Hz) is a classic ethyl group signature.[3]
-
Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely appear as a doublet of doublets, coupling to the protons at C5 and C6. The protons at C5 and C6 would also appear as distinct multiplets, with their precise shifts influenced by the anisotropic effects of the nitrile and ethoxy groups.[4][5]
-
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals.
-
Ethoxy Carbons: -CH₃ around δ 14-15 ppm and -OCH₂- around δ 62-65 ppm.[6]
-
Nitrile Carbon: A characteristically weak signal around δ 115-120 ppm.[7]
-
Pyridine Carbons: Five signals in the δ 110-165 ppm range. The carbon bearing the ethoxy group (C2) would be significantly downfield (δ ~160-165 ppm) due to the deshielding effect of the oxygen atom. The carbon bearing the nitrile group (C3) would appear around δ 110-115 ppm.[7]
-
Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2230 cm⁻¹. This is a highly characteristic peak for a nitrile group conjugated with an aromatic system.
-
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should appear in the region of 1240-1260 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹ due to the vibrations of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS) Under electron ionization (EI), the mass spectrum would provide structural confirmation through the molecular ion and characteristic fragmentation patterns.[8][9]
-
Molecular Ion (M⁺•): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ether linkage to give a fragment at m/z = 119.
-
Loss of ethylene (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z = 120.[10]
-
Loss of the entire ethoxy radical (•OCH₂CH₃, 45 Da) to yield an ion at m/z = 103.
-
Synthesis and Chemical Reactivity
This compound is most efficiently prepared through a nucleophilic aromatic substitution (SₙAr) reaction. Its reactivity is dominated by the nitrile moiety and the electron-deficient nature of the pyridine ring.
Recommended Synthesis Protocol
The standard laboratory synthesis involves the reaction of 2-chloronicotinonitrile with sodium ethoxide. The electron-withdrawing nitrile group and the ring nitrogen activate the C2 position towards nucleophilic attack.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous ethanol at 0°C. Stir until all the sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve 2-chloronicotinonitrile (1.0 eq) in anhydrous ethanol.[11][12]
-
Nucleophilic Substitution: Cool the solution of 2-chloronicotinonitrile to 0°C and add the freshly prepared sodium ethoxide solution dropwise via a cannula or dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide (2-ethoxynicotinamide) under controlled acidic or basic conditions, or further to a carboxylic acid (2-ethoxynicotinic acid) under more vigorous heating with strong acid or base.[13][14][15]
-
Nitrile Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-3-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reactions of the Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, it can undergo reactions such as N-oxidation.
Applications in Research and Drug Development
As a substituted nicotinonitrile, this compound is a valuable building block for the synthesis of a wide array of more complex heterocyclic structures. Nicotinonitrile and pyridine scaffolds are prevalent in many biologically active compounds.[16]
-
Medicinal Chemistry: It serves as a precursor for compounds with potential therapeutic activities. The nicotinonitrile moiety is found in various approved drugs and clinical candidates, and its derivatives have been investigated for anticancer and antimicrobial properties.[1][17]
-
Agrochemicals: Pyridine-based structures are frequently used in the development of new herbicides, fungicides, and insecticides.
-
Materials Science: Substituted pyridines can act as ligands for metal complexes, which have applications in catalysis and as functional materials.
Safety, Handling, and Toxicology
This compound is classified as an irritant and may cause allergic skin reactions. Proper safety precautions must be observed during its handling and use.
| Hazard Class | GHS Statement | Precautionary Measures |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Ethoxynicotinonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-ethoxynicotinonitrile from 2-chloronicotinonitrile. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the construction of substituted heteroaromatic systems. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters for optimization, and outlines robust analytical methods for product characterization. By grounding the practical steps in chemical principles, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for related transformations.
Introduction: Strategic Importance of the Ethoxy-Nicotinonitrile Scaffold
The nicotinonitrile framework is a privileged scaffold in drug discovery, appearing in a multitude of biologically active molecules. The introduction of an ethoxy group at the 2-position of the pyridine ring significantly modulates the molecule's electronic and steric properties, influencing its binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The precursor, 2-chloronicotinonitrile, is a readily available starting material, making this synthetic route both efficient and economically viable. The conversion relies on the well-established Williamson ether synthesis, adapted for a heteroaromatic system.[1][2]
The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2-chloronicotinonitrile to this compound proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN2), this reaction involves a two-step addition-elimination sequence.[3][4]
Key Mechanistic Steps:
-
Nucleophilic Attack: The strongly nucleophilic ethoxide ion (CH₃CH₂O⁻), generated from sodium ethoxide, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This carbon is bonded to the chloride, a good leaving group. The attack is regioselective for the C2 position due to the strong electron-withdrawing effects of both the ring nitrogen and the adjacent nitrile group (-C≡N), which stabilize the forming negative charge.
-
Formation of the Meisenheimer Complex: The addition of the ethoxide ion disrupts the aromaticity of the pyridine ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the nitrogen atom and the nitrile group, which act as "electron sinks," thereby stabilizing this high-energy intermediate.[4]
-
Elimination and Re-aromatization: The reaction concludes with the expulsion of the chloride ion. This step is rapid as it restores the highly stable aromatic system, driving the reaction to completion.
Validated Experimental Protocol
This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity | Notes |
| 2-Chloronicotinonitrile | 6602-54-6 | 138.56 | 10.0 g (72.2 mmol) | >98% | Toxic solid, handle with care.[6] |
| Sodium Ethoxide | 141-52-6 | 68.05 | 5.9 g (86.6 mmol) | >96% | Moisture-sensitive, corrosive solid.[7] |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | >99.5% | Use as solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | Reagent grade | For extraction. |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | As needed | - | For washing. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | For drying. |
Safety Precautions
-
2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Wear gloves, safety goggles, and a lab coat.
-
Sodium Ethoxide: Flammable solid that reacts violently with water. Causes severe skin burns and eye damage.[8] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and add to solvent carefully.
-
Ethanol: Flammable liquid and vapor.
-
General: The reaction can be exothermic. Ensure proper temperature control.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-chloronicotinonitrile (10.0 g, 72.2 mmol) and anhydrous ethanol (150 mL). Stir the mixture until the solid is fully dissolved.
-
Initiation: Carefully add sodium ethoxide (5.9 g, 86.6 mmol, 1.2 equivalents) to the solution in portions. An increase in temperature may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Combine all organic extracts.
-
-
Purification:
-
Wash the combined organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
-
Critical Parameters and Optimization
-
Anhydrous Conditions: Sodium ethoxide is highly reactive towards water. Any moisture present will consume the ethoxide to form sodium hydroxide, which is a less effective nucleophile for this transformation and can lead to side reactions. Therefore, using anhydrous ethanol is critical.[7]
-
Stoichiometry of Base: A slight excess of sodium ethoxide (1.1-1.2 equivalents) is recommended to ensure the complete consumption of the starting material. A large excess should be avoided as it can complicate the work-up.
-
Temperature: The reaction proceeds efficiently at the reflux temperature of ethanol. Lower temperatures will significantly slow the reaction rate, while excessively high temperatures are unnecessary and offer no benefit.[9][10]
-
Choice of Nucleophile/Solvent: Using ethanol as the solvent is convenient as it is the parent alcohol of the nucleophile. For other alkoxides, a polar aprotic solvent like DMF or DMSO could be used, but the work-up procedure would need to be adjusted accordingly.[2]
Product Characterization
Confirming the identity and purity of the final product is essential. The following techniques are standard for the characterization of this compound.[11]
| Technique | Expected Observations |
| ¹H NMR | Triplet (~1.4 ppm, 3H) for the -CH₃ group. Quartet (~4.5 ppm, 2H) for the -OCH₂- group. Aromatic protons (3H) in the range of 7.0-8.5 ppm, showing characteristic pyridine splitting patterns. |
| ¹³C NMR | Aliphatic carbons for the ethoxy group (~14 ppm for CH₃, ~62 ppm for OCH₂). Aromatic carbons including the C-CN (~117 ppm) and the C-OEt (~163 ppm).[12] |
| FT-IR | Characteristic C≡N stretch around 2220-2230 cm⁻¹ . C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹ . Aromatic C-H and C=C/C=N stretches. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to the mass of the product (C₈H₈N₂O). |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive sodium ethoxide (hydrolyzed).2. Insufficient reaction time or temperature. | 1. Use fresh, dry sodium ethoxide and anhydrous ethanol.2. Ensure reflux is maintained and run the reaction for a longer duration, monitoring by TLC. |
| Formation of Side Products | 1. Presence of water leading to hydrolysis of the nitrile or formation of 2-hydroxynicotinonitrile.2. Impure starting material. | 1. Rigorously exclude moisture from the reaction.2. Verify the purity of 2-chloronicotinonitrile before starting. |
| Difficult Work-up/Emulsion | 1. Incomplete reaction leading to complex mixtures. | 1. Ensure the reaction has gone to completion before work-up.2. Addition of brine during extraction can help break emulsions. |
Conclusion
The synthesis of this compound from 2-chloronicotinonitrile is a robust and high-yielding transformation based on the SNAr mechanism. By carefully controlling key parameters, particularly the exclusion of moisture and the stoichiometry of the base, researchers can reliably produce this valuable chemical intermediate. The protocol and insights provided in this guide serve as a solid foundation for its application in research and development settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. forskning.ruc.dk [forskning.ruc.dk]
Introduction: Contextualizing the Molecule
An In-depth Technical Guide to the Spectroscopic Profile of 3-Methyl-2-oxovaleric acid (CAS 14248-71-6)
3-Methyl-2-oxovaleric acid (IUPAC name: 3-methyl-2-oxopentanoic acid) is a branched-chain α-keto acid with the chemical formula C₆H₁₀O₃.[1][2] As the keto-analog of the essential amino acid isoleucine, it occupies a critical node in metabolic pathways.[1][3] Its clinical significance is profound, serving as a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the deficient breakdown of branched-chain amino acids.[1][4] Elevated levels of this and other ketoacids are neurotoxic, leading to severe health consequences if untreated.[4]
For researchers in drug development and metabolic sciences, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic analysis provides the foundational data for its unambiguous identification, quantification in biological matrices, and for studying its interactions within complex systems. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for CAS 14248-71-6, grounded in established analytical principles and protocols.
| Identifier | Value | Source |
| CAS Number | 14248-71-6 (for unspecified stereoisomer) | N/A |
| Alternate CAS | 1460-34-0 | [1][4] |
| IUPAC Name | 3-methyl-2-oxopentanoic acid | [1][5] |
| Synonyms | α-Keto-β-methylvaleric acid, KMVA | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Average Molecular Weight | 130.1418 g/mol | [2][4] |
| Monoisotopic Weight | 130.062994186 g/mol | [2][4] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. For 3-methyl-2-oxovaleric acid, both ¹H and ¹³C NMR provide a complete structural fingerprint.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The proton NMR spectrum maps the chemical environment of each hydrogen atom. The analysis of 3-methyl-2-oxovaleric acid reveals five distinct proton signals.
Causality in Experimental Protocol: The choice of solvent is critical for analyzing carboxylic acids. While deuterated chloroform (CDCl₃) is common, using deuterium oxide (D₂O) is highly informative. In D₂O, the acidic carboxylic proton (-COOH) will exchange with deuterium, causing its signal to disappear.[6][7] This is a definitive test to confirm the presence of this functional group. The data presented below is from a sample run in D₂O, hence the absence of the -OH proton signal.
Step-by-Step Protocol for ¹H NMR Sample Preparation (Aqueous):
-
Weighing: Accurately weigh approximately 5-10 mg of the 3-methyl-2-oxovaleric acid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of D₂O. If solubility is an issue, a small amount of a co-solvent like DMSO-d₆ can be used, or the pH can be adjusted with NaOD.
-
Reference Standard: Add a small, known quantity of a water-soluble reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).[8] Process the data by applying Fourier transform, phase correction, and baseline correction.
Data Interpretation and Assignments:
The structure of 3-methyl-2-oxovaleric acid with proton labeling is shown below to correlate with the spectral data.
Caption: Structure of 3-methyl-2-oxovaleric acid with proton labels.
| Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| a | ~0.90 | Triplet (t) | 3H | Methyl group (-CH₃) protons adjacent to a methylene group (-CH₂). The signal is split into a triplet by the two 'b' protons (n+1 rule). |
| b | ~1.45 / ~1.69 | Multiplet (m) | 2H | Methylene group (-CH₂) protons adjacent to both a methyl group ('a') and a methine proton ('c'). The diastereotopic nature of these protons and coupling to both neighbors results in a complex multiplet. |
| c | ~2.93 | Multiplet (m) | 1H | Methine proton (-CH-) at the C3 chiral center, coupled to protons 'b' and 'd'. Its position is downfield due to proximity to the C2-keto group. |
| d | ~1.11 | Doublet (d) | 3H | Methyl group (-CH₃) attached to the chiral center (C3). It is split into a doublet by the single methine proton 'c'. |
| e | ~10-13 (not observed in D₂O) | Broad Singlet (br s) | 1H | Carboxylic acid proton (-COOH). Highly deshielded and often broad due to hydrogen bonding and chemical exchange. Disappears upon D₂O shake.[6][7] |
| (Data sourced from Human Metabolome Database and PubChem)[8][9] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct count of the carbon environments and insight into their functional roles.
Data Interpretation and Assignments:
| ¹³C Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~170 | C6 (-C OOH) | Carboxylic acid carbonyl carbon. Highly deshielded, though typically less so than aldehyde or ketone carbonyls.[6] |
| ~205 | C5 (-C =O) | Ketone carbonyl carbon. The most deshielded signal in the spectrum due to the strong electron-withdrawing effect of the oxygen atom. |
| ~46.4 | C3 (-C H-) | Methine carbon at the chiral center. Its chemical shift is influenced by the adjacent ethyl and methyl groups and the α-keto group. |
| ~27.0 | C2 (-C H₂-) | Methylene carbon of the ethyl group. |
| ~16.4 | C4 (-C H₃) | Methyl carbon attached to the chiral center (C3). |
| ~13.3 | C1 (-C H₃) | Terminal methyl carbon of the ethyl group, typically the most upfield (shielded) signal. |
| (Data sourced from PubChem, acquired in D₂O)[1][9] |
Part 2: Mass Spectrometry (MS) - Determining Mass and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The analysis of α-keto acids can be challenging due to their reactivity but is readily achievable with appropriate methods.[10]
Causality in Experimental Protocol: Direct analysis of small, polar organic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is often inefficient due to low volatility and potential thermal degradation. A standard, field-proven approach is to first derivatize the molecule to a more volatile and stable form.[11] Trimethylsilylation (TMS), which converts the acidic proton to a -Si(CH₃)₃ group, is a common and effective strategy.[12] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis in solution, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.[13]
Caption: Common analytical workflows for mass spectrometry of α-keto acids.
Data Interpretation and Fragmentation:
-
Molecular Ion: The monoisotopic mass is 130.0630 Da. In negative ion ESI-MS, the primary ion observed would be the [M-H]⁻ ion at m/z 129.055. In positive ion mode, a protonated molecule [M+H]⁺ at m/z 131.070 might be seen.
-
GC-MS (as TMS derivative): The NIST WebBook provides an electron ionization (EI) mass spectrum for the trimethylsilyl derivative.
-
Formula of TMS derivative: C₉H₁₈O₃Si
-
Molecular Weight: 202.32 g/mol
-
Key Fragments (m/z): The spectrum shows characteristic fragments resulting from the cleavage of the molecule. A prominent fragmentation pathway for α-keto acids is the loss of the carboxyl group or CO₂. For the TMS ester, cleavages adjacent to the carbonyl groups and loss of methyl groups from the TMS moiety are expected.
-
| m/z (Mass-to-Charge Ratio) | Putative Fragment Assignment (for underivatized compound) |
| 130 | [M]⁺ (Molecular Ion) |
| 101 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 85 | [M - COOH]⁺ (Loss of carboxyl group) |
| 57 | [C₄H₉]⁺ (Butyl fragment) |
| (Fragmentation data is predictive based on general principles of organic mass spectrometry) |
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Causality in Experimental Protocol: For a liquid or low-melting solid like 3-methyl-2-oxovaleric acid, Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal sample preparation. A drop of the sample is placed directly on the ATR crystal. This self-validating system avoids the complexities of preparing KBr pellets for solid samples. The key is to ensure the crystal is clean before and after analysis to prevent cross-contamination.
Expected Absorptions: The structure contains a carboxylic acid and a ketone. A key feature of carboxylic acids in the condensed phase is their tendency to form hydrogen-bonded dimers, which significantly alters the IR spectrum.[7][14]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | A very broad, strong absorption band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7][14] This often overlaps with C-H stretching bands. |
| ~2960 | C-H stretch | Alkanes (-CH₃, -CH₂, -CH) | Sharp, medium-to-strong absorptions. |
| ~1760 | C=O stretch | α-Keto group | The ketone carbonyl adjacent to the carboxylic acid. This band is typically strong and sharp. |
| ~1710 | C=O stretch | Carboxylic Acid (-COOH) | The carbonyl of the hydrogen-bonded carboxylic acid dimer. This is a very strong and characteristic absorption.[7] The presence of two distinct C=O bands is a key feature. |
| ~1320-1210 | C-O stretch | Carboxylic Acid (-COOH) | A medium-intensity band associated with the carbon-oxygen single bond of the acid.[14] |
Special Considerations for α-Keto Acids: In aqueous solutions, α-keto acids can exist in equilibrium with their hydrated gem-diol form.[15][16] While less significant in a pure sample for IR, this property is crucial for understanding its chemistry in biological or aqueous environments and could influence spectra taken under such conditions.
References
- 1. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 3. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 4. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 5. Exposome-Explorer - 3-Methyl-2-oxovaleric acid (Compound) [exposome-explorer.iarc.fr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491) [hmdb.ca]
- 9. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Methyl-2-oxovaleric acid, TMS derivative [webbook.nist.gov]
- 13. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Ethoxynicotinonitrile in Organic Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] 2-Ethoxynicotinonitrile, a substituted pyridine derivative, presents a molecular architecture of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its predicted solubility in various organic solvents, grounded in an understanding of its structural and physicochemical properties. In the absence of extensive empirical data in the public domain, this document furnishes detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the results.
Physicochemical Characterization and Predictive Solubility Analysis of this compound
To predict the solubility of an organic compound, it is essential to analyze its molecular structure and the functional groups present. The general principle of "like dissolves like" serves as a foundational concept, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2]
The structure of this compound comprises three key functional components that dictate its solubility:
-
Pyridine Ring: The pyridine ring, a heterocyclic aromatic structure containing a nitrogen atom, imparts polarity to the molecule.[3] Pyridine itself is miscible with a wide range of organic solvents, including ethanol, ether, and chloroform, due to its polar nature.[3][4][5]
-
Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor.[6] The presence of a nitrile group generally enhances solubility in polar solvents.[7][8] For instance, nicotinonitrile (3-cyanopyridine) is soluble in polar organic solvents like methanol, ethanol, and DMSO.[9]
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group, an ether linkage, can also act as a hydrogen bond acceptor.[2][10] While ethers are generally less polar than alcohols, the oxygen atom can still form hydrogen bonds with protic solvents, contributing to solubility.[10][11]
Based on these structural features, a qualitative prediction of the solubility of this compound in common organic solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen, nitrile nitrogen, and ether oxygen can all act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solvent. The polarity of these solvents is also well-matched with the polar nature of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with this compound. The absence of a hydrogen-donating group in the solvent might result in slightly lower solubility compared to protic solvents. Nicotinonitrile is known to be soluble in DMSO.[9] |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of this compound makes it unlikely to be highly soluble in nonpolar solvents. The energy required to break the intermolecular forces between the solute molecules would not be compensated by the weak van der Waals forces with the solvent. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is essential. The following are two robust and widely accepted methods for this purpose.
Gravimetric Method
The gravimetric method is a direct and highly accurate technique for determining solubility.[12][13] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[14][15]
Caption: Workflow for the gravimetric determination of solubility.
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).
-
Place the container in a constant temperature bath (e.g., 25 °C) and agitate it (e.g., using a magnetic stirrer or a shaker) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
-
Isolation of the Saturated Solution:
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe. To prevent precipitation, ensure the syringe is at the same temperature as the solution.
-
Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry container.
-
Accurately weigh the container with the filtered saturated solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the container. This can be achieved by placing it in a fume hood, using a gentle stream of nitrogen, or employing a rotary evaporator.
-
Once the solvent appears to be fully evaporated, place the container in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
-
Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / (Mass of saturated solution - Mass of container with solute)] * Density of solvent * 100
-
-
UV-Vis Spectroscopy Method
This method is particularly useful for compounds that have a chromophore and absorb light in the UV-visible range.[16][17] It is a sensitive technique that requires a smaller amount of material compared to the gravimetric method.[16]
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. msesupplies.com [msesupplies.com]
- 14. pharmajournal.net [pharmajournal.net]
- 15. scribd.com [scribd.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxynicotinonitrile, a substituted pyridine derivative, represents a significant scaffold in the landscape of medicinal chemistry and drug development. The nicotinonitrile core, characterized by a pyridine ring bearing a cyano group, is recognized as a privileged structure due to its versatile chemical reactivity and its capacity to engage with a multitude of biological targets.[1] The strategic incorporation of an ethoxy group at the 2-position modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, specifically its melting and boiling points, and offers detailed, field-proven methodologies for their experimental determination. A thorough understanding of these fundamental properties is paramount for its application in synthesis, formulation, and as a building block in the design of novel therapeutic agents.[2][3]
Physicochemical Properties of this compound
The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For this compound, these parameters are crucial for its handling, purification, and in predicting its behavior in various solvent systems and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK-- |
| CAS Number | 14248-71-6 | --INVALID-LINK-- |
| Melting Point | 36-38 °C | --INVALID-LINK--[4] |
| Boiling Point | Not readily available in cited literature | N/A |
| Flash Point | 108.6 °C | --INVALID-LINK--[5] |
Experimental Protocols for Melting and Boiling Point Determination
The accurate determination of melting and boiling points is a cornerstone of chemical characterization, directly impacting assessments of purity and identity.[1] The methodologies presented herein are standard, reliable procedures in a research and development setting.
Melting Point Determination: The Capillary Method
The capillary method is a widely adopted technique for determining the melting point of a solid. It relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point range, typically less than 1°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.[6]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | C14H17NO3 | CID 27833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reaxys – ETH Library | ETH Zurich [library.ethz.ch]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 2-Ethoxynicotinonitrile: Synthesis, Reactivity, and Application as a Strategic Precursor in Modern Organic Synthesis
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of precursors is paramount to the efficiency, scalability, and novelty of a synthetic route. 2-Ethoxynicotinonitrile, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block. Its unique electronic and steric properties, conferred by the synergistic interplay of the nitrile, ethoxy, and pyridine ring functionalities, provide a rich platform for a diverse array of chemical transformations. This technical guide offers an in-depth exploration of this compound, beginning with a detailed examination of its synthesis from commodity chemicals. We will dissect its reactivity, focusing on the mechanistic principles that govern its utility in nucleophilic substitution, cycloaddition, and functional group interconversion reactions. Finally, its role as a key intermediate in the construction of complex, biologically active heterocyclic scaffolds will be highlighted, providing researchers and drug development professionals with actionable insights into its application.
The Strategic Importance of this compound
This compound (CAS No: 14248-71-6, Molecular Formula: C₈H₈N₂O) is a bifunctional heterocyclic compound.[1] The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The molecule's utility is derived from three key features:
-
The Pyridine Ring: An electron-deficient aromatic system that can be modified through various substitution reactions.
-
The 3-Cyano Group: A powerful electron-withdrawing group that activates the pyridine ring, serves as a handle for conversion into other functional groups (e.g., carboxylic acids, amines), and can participate directly in cycloaddition reactions.
-
The 2-Ethoxy Group: An electron-donating group that modulates the ring's electronics and acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to a methoxy group, while being more stable and easier to handle than its chloro-precursor in many applications.
This combination makes this compound a linchpin intermediate for accessing complex molecular architectures.
Synthesis of the Precursor: A Two-Step Approach
The most common and industrially viable route to this compound begins with the synthesis of its immediate precursor, 2-Chloronicotinonitrile (also known as 2-Chloro-3-cyanopyridine).[2]
Step 1: Synthesis of 2-Chloronicotinonitrile
2-Chloronicotinonitrile is a critical intermediate for a wide range of pharmaceuticals, including antivirals like Nevirapine and antidepressants like Mirtazapine.[2][3] Its synthesis typically starts from 3-cyanopyridine, which is first oxidized to its N-oxide. This N-oxide is then chlorinated.
The choice of chlorinating agent is a critical process parameter, influencing yield, purity, and safety. Common methods involve reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4][5]
-
Causality of N-Oxidation: The direct chlorination of 3-cyanopyridine is inefficient. N-oxidation activates the pyridine ring, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack by a chloride source during the subsequent chlorination step.
The general workflow is visualized below.
A comparison of different chlorination methodologies highlights the trade-offs between yield, safety, and environmental impact.
| Reagent System | Typical Conditions | Yield (%) | Purity (%) | Key Considerations | Source |
| POCl₃ | Reflux, 80-110°C | ~85 | >98 | Traditional method; generates significant phosphorus-containing waste. | [4][6] |
| PCl₅ / POCl₃ | 60-120°C | 35-39 | >98 | Highly exothermic reaction requiring careful temperature control.[5] | [5] |
| Bis(trichloromethyl)carbonate / Organic Base | 30-75°C | >80 | >98 | Safer solid reagent; avoids corrosive POCl₃ and phosphorus waste. | [3][6] |
Step 2: Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)
With 2-Chloronicotinonitrile in hand, the synthesis of the target precursor is achieved through a straightforward SNAr reaction. The chlorine atom at the C2 position is an excellent leaving group, activated by the adjacent electron-withdrawing nitrile group.
-
Mechanism: The reaction proceeds via a Meisenheimer intermediate. The ethoxide ion (a potent nucleophile) attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its predictable and versatile reactivity, allowing for the strategic construction of more complex molecules.
The Nitrile Group as a Synthetic Handle
The cyano group is a cornerstone of the molecule's utility. It can be readily transformed into other essential functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (2-ethoxynicotinamide) or further to a carboxylic acid (2-ethoxynicotinic acid). This provides a gateway to amides, esters, and other carboxylic acid derivatives.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (2-ethoxy-3-(aminomethyl)pyridine). This introduces a basic, nucleophilic center for further derivatization.
Cycloaddition Reactions
The activated nitrile group can participate in cycloaddition reactions, a powerful strategy for building new heterocyclic rings. For instance, in [3+2] cycloadditions, the nitrile can act as the dipolarophile, reacting with 1,3-dipoles like azides to form tetrazole rings, which are important pharmacophores.[7][8]
Reactivity of the Pyridine Ring
The ethoxy group at the 2-position makes the ring susceptible to further modification. While the ethoxy group itself is a poorer leaving group than a halogen, it can be displaced by strong nucleophiles under forcing conditions. More importantly, its electronic influence can direct electrophilic substitution if the ring is sufficiently activated, though such reactions are less common for this specific substrate.
Detailed Experimental Protocols
Trustworthiness in synthesis relies on reproducible, well-defined protocols. The following methods are representative of standard laboratory procedures.
Protocol 1: Synthesis of 2-Chloronicotinonitrile (from N-Oxide)
(Adapted from Organic Syntheses procedures)[5]
-
Setup: In a fume hood, equip a 1 L round-bottomed flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Charging Reagents: To the flask, add 3-cyanopyridine N-oxide (0.5 mol, 60.0 g). Slowly and carefully add phosphorus oxychloride (POCl₃) (1.5 mol, 140 mL, 229.5 g) with stirring. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. Maintain reflux for 3-4 hours, monitoring the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup (Quench): Allow the mixture to cool to room temperature. Under vigorous stirring, slowly and cautiously pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker. This step is highly exothermic and releases HCl gas; perform with extreme care in a well-ventilated fume hood.
-
Neutralization & Isolation: Stir the resulting slurry until all the ice has melted. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral (~7). The product will precipitate as a solid.
-
Purification: Filter the crude solid by suction filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-chloronicotinonitrile can be further purified by recrystallization from ethanol or by column chromatography to yield a white to off-white crystalline solid.
Protocol 2: Synthesis of this compound
-
Setup: Equip a 500 mL round-bottomed flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
Prepare Sodium Ethoxide: To the flask, add absolute ethanol (200 mL). Carefully add sodium metal (0.22 mol, 5.0 g) in small portions. Allow the sodium to react completely to form sodium ethoxide. The solution will warm significantly.
-
Addition of Substrate: Once the sodium ethoxide solution has cooled slightly, add 2-chloronicotinonitrile (0.2 mol, 27.7 g) portion-wise with stirring.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water (400 mL). A solid may precipitate, or an oil may separate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a low-melting solid or pale yellow oil.
Conclusion
This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward, high-yielding synthesis from readily available materials makes it an economically attractive starting point. The molecule's well-defined reactivity, centered on the versatile nitrile handle and the pyridine core, provides chemists with a reliable and adaptable tool for constructing complex nitrogen-containing heterocycles. For professionals in drug discovery and process development, mastering the chemistry of this precursor opens doors to novel molecular architectures and more efficient synthetic routes to high-value targets.
References
- 1. 14248-71-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 7. Cycloaddition - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Introduction: The Nicotinonitrile Scaffold as a Foundation for Bioactivity
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Ethoxynicotinonitrile
The nicotinonitrile (cyanopyridine) framework is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic drugs.[1] Its versatile structure, which allows for extensive functionalization, has led to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Molecules incorporating this scaffold, such as the approved drugs milrinone and olprinone, underscore its therapeutic relevance.[1]
This guide focuses on a specific derivative, this compound. While direct biological data on this exact molecule is sparse in public literature, its core structure strongly suggests potential for significant bioactivity. As such, this document outlines a comprehensive, rationale-driven strategy for its preliminary biological screening. The experimental designs herein are based on the well-documented activities of structurally related nicotinonitrile analogs, providing a scientifically-grounded starting point for investigation.[3][4][5][6] Our objective is to establish a foundational biological profile for this compound, guiding future, more targeted research endeavors.
Part 1: Foundational Screening - In Vitro Cytotoxicity Assessment
1.1. Rationale and Scientific Underpinning
The initial and most critical step in evaluating a novel compound with a privileged scaffold like nicotinonitrile is to assess its effect on cell viability, particularly against cancer cell lines.[7][8] Numerous nicotinonitrile derivatives have demonstrated potent antiproliferative and cytotoxic effects against various human cancers, including colon (HCT-116), liver (HepG2), and breast (MCF-7) carcinomas.[3][9][10] Therefore, a primary cytotoxicity screen is essential to determine if this compound shares this anticancer potential and to establish its potency via the half-maximal inhibitory concentration (IC₅₀).[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary method. This robust, colorimetric assay is a gold standard for cytotoxicity screening due to its reliability and direct correlation of results with metabolic activity.[8][11] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product, the quantity of which is directly proportional to the number of living cells.[8]
1.2. Experimental Workflow: Cytotoxicity Screening
The overall workflow for assessing the cytotoxicity of a novel compound is a multi-step process designed for reproducibility and accuracy.[7]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[7]
1.3. Detailed Protocol: MTT Assay
This protocol is a self-validating system, including controls to ensure the reliability of the obtained results.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Include control wells: "untreated" (media only) and "vehicle" (media with 0.5% DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Reagent and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
1.4. Data Presentation
Quantitative data should be summarized to clearly present the cytotoxic potency of the compound.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) | Selectivity Index (SI)¹ |
| HCT-116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| BJ-1 | Normal Fibroblast | [Experimental Value] | [Experimental Value] | N/A |
¹Selectivity Index (SI) = IC₅₀ in normal cell line (BJ-1) / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[3][11]
Part 2: Secondary Screening - Antimicrobial Activity
2.1. Rationale and Scientific Underpinning
The 2-pyridinone motif, closely related to the core of this compound, is present in compounds known to possess activity against both wild-type and resistant bacterial strains, as well as fungi.[4] For instance, certain 2-oxonicotinonitrile derivatives have shown promising activity against the Gram-positive bacterium Bacillus subtilis.[4][12] A preliminary antimicrobial screen is therefore a logical next step to explore the compound's therapeutic potential beyond oncology.
The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This assay provides quantitative results and is suitable for screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[6][14]
2.2. Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
2.3. Data Presentation
Results are presented as MIC values, allowing for direct comparison of potency against different microorganisms.
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) (Control) |
| Staphylococcus aureus | Positive | [Experimental Value] | [Experimental Value] |
| Bacillus subtilis | Positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Negative | [Experimental Value] | [Experimental Value] |
Part 3: Tertiary Screening - Anti-inflammatory Potential
3.1. Rationale and Scientific Underpinning
Nicotinonitrile derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory mediators like cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a critical target in inflammation as it is responsible for the production of prostaglandins, which drive pain and swelling.[15] Evaluating the ability of this compound to inhibit this enzyme provides insight into a distinct, highly valuable therapeutic area. An in vitro COX-2 inhibition assay offers a direct, mechanistic assessment of the compound's anti-inflammatory potential.[16]
3.2. Detailed Protocol: In Vitro COX-2 Inhibition Assay
-
Assay Preparation:
-
Use a commercial COX-2 inhibitor screening kit or prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
The assay components include recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of this compound (or a known inhibitor like celecoxib as a positive control).
-
Pre-incubate for 10-15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product (e.g., Prostaglandin E₂) using a colorimetric or fluorometric method as per the kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
-
3.3. Data Presentation
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| This compound | [Experimental Value] |
| Celecoxib (Control) | [Experimental Value] |
Part 4: Mechanistic Insights and Future Directions
The preliminary screening data provides crucial clues to the potential mechanism of action. If this compound shows potent anti-inflammatory activity, it likely modulates inflammatory signaling pathways. A common pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory genes like COX-2.[15][17]
Caption: Hypothesized mechanism targeting the NF-κB signaling pathway.
Future Directions:
-
Selectivity: If cytotoxic, confirm selectivity by testing against a broader panel of normal human cell lines to establish a therapeutic window.[8]
-
Mechanism of Action Studies: Based on the initial hits, perform more specific assays. For cytotoxicity, this could include cell cycle analysis, apoptosis assays, or screening against specific kinase panels, as nicotinonitriles are known to inhibit kinases like GCN5 and VEGFR-2.[1][18]
-
Structure-Activity Relationship (SAR): Synthesize and screen analogs of this compound to identify key structural features responsible for its activity.
-
In Vivo Models: Promising candidates with good potency and selectivity should be advanced to preclinical animal models to evaluate efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
theoretical studies on 2-Ethoxynicotinonitrile molecular structure
An In-Depth Technical Guide to the Theoretical Investigation of the Molecular Structure of 2-Ethoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure and electronic properties of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), we delineate a robust computational protocol for elucidating its structural parameters, vibrational characteristics, and electronic behavior. This guide is designed to be a practical resource for researchers, offering both the theoretical underpinnings and a step-by-step approach to the computational analysis of this and similar molecular systems.
Introduction: The Significance of this compound
Substituted nicotinonitriles are a class of organic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their biological activity is often intrinsically linked to their three-dimensional structure and electronic properties. This compound, with its ethoxy and nitrile substitutions on the pyridine ring, presents a unique electronic and steric profile that warrants detailed investigation. Understanding its molecular geometry, vibrational modes, and electron density distribution is paramount for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials engineering.
Theoretical studies, particularly those employing DFT, offer a powerful and cost-effective means to probe the molecular world.[1][2] They provide insights that are often complementary to experimental techniques, and in some cases, can predict properties before a molecule is even synthesized. This guide will walk through the theoretical analysis of this compound, providing a roadmap for its complete computational characterization.
The Computational Gauntlet: A Protocol for Structural Elucidation
The cornerstone of our theoretical investigation is a meticulously designed computational workflow. This protocol is crafted to ensure the accuracy and reliability of the calculated properties of this compound.
The Theoretical Framework: Density Functional Theory (DFT)
DFT has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[2] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for studying organic molecules.[3][4] To accurately describe the electron distribution, especially for a molecule with heteroatoms and potential for hydrogen bonding, a flexible basis set is crucial. The 6-311++G(d,p) basis set, with its inclusion of diffuse functions (++) and polarization functions (d,p), provides the necessary accuracy for our investigation.[5][6][7]
Experimental Workflow: A Synergistic Approach
While this guide focuses on the theoretical aspects, it is essential to acknowledge the synergy between computational and experimental methods. A comprehensive study would involve the synthesis and experimental characterization of this compound using techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy.[1][8][9][10][11] The experimental spectra would then serve as a benchmark for validating the accuracy of our theoretical calculations.
Caption: A typical experimental workflow for the characterization of this compound.
Unveiling the Molecular Architecture: Geometry Optimization
The first step in our computational analysis is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the coordinates of its atoms.
Caption: The optimized molecular structure of this compound.
The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule.
| Parameter | Description | Expected Value (Å or °) |
| Pyridine Ring | ||
| C-N Bond Lengths | The lengths of the carbon-nitrogen bonds in the pyridine ring. | ~1.34 Å |
| C-C Bond Lengths | The lengths of the carbon-carbon bonds in the pyridine ring. | ~1.39 Å |
| Ethoxy Group | ||
| C-O Bond Length | The length of the carbon-oxygen bond in the ethoxy group. | ~1.36 Å (aromatic), ~1.43 Å (aliphatic) |
| C-C Bond Length | The length of the carbon-carbon bond in the ethyl group. | ~1.53 Å |
| Nitrile Group | ||
| C≡N Bond Length | The length of the carbon-nitrogen triple bond. | ~1.16 Å |
| Angles | ||
| C-C-C Angles | The bond angles within the pyridine ring. | ~120° |
| C-O-C Angle | The bond angle of the ether linkage. | ~118° |
Note: These are expected values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific electronic environment of this compound.
The Molecular Symphony: Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding within a molecule.[9] A theoretical vibrational analysis allows us to predict the infrared and Raman spectra of this compound and to assign specific vibrational modes to the observed spectral bands.[12][13]
The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.[14]
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
| C-H Stretching (Aromatic) | Stretching vibrations of the C-H bonds on the pyridine ring. | 3100 - 3000 |
| C-H Stretching (Aliphatic) | Stretching vibrations of the C-H bonds in the ethoxy group. | 3000 - 2850 |
| C≡N Stretching | Stretching vibration of the nitrile group. | 2260 - 2220 |
| C=C & C=N Stretching | Stretching vibrations of the pyridine ring. | 1600 - 1450 |
| C-O Stretching | Stretching vibration of the ether linkage. | 1260 - 1000 |
| Ring Bending Modes | In-plane and out-of-plane bending of the pyridine ring. | Below 1000 |
The Electronic Frontier: Reactivity and Stability
The electronic properties of a molecule govern its reactivity and its interactions with other molecules. We can gain significant insight into these properties by analyzing the frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and the natural bond orbitals (NBOs).
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[15][16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.[17][18] A smaller gap suggests a more reactive molecule.
Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ethoxy group. The LUMO is likely to be distributed over the electron-deficient nitrile group and the pyridine ring.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electron density on the surface of a molecule. It provides a visual representation of the electrophilic and nucleophilic regions of the molecule.[16]
-
Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen atom of the pyridine ring and the nitrile group.
-
Blue regions indicate areas of low electron density (positive potential) and are susceptible to nucleophilic attack. These are expected around the hydrogen atoms.
-
Green regions represent areas of neutral potential.
The MEP is an invaluable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[8] It allows us to quantify the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For this compound, NBO analysis can reveal the extent of electron delocalization between the pyridine ring, the ethoxy group, and the nitrile group, providing a deeper understanding of its electronic structure.
Conclusion: A Comprehensive Theoretical Portrait
This technical guide has outlined a comprehensive theoretical protocol for the in-depth study of the molecular structure of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain a detailed understanding of its optimized geometry, vibrational frequencies, and electronic properties. The analysis of the HOMO-LUMO gap, MEP, and NBOs provides crucial insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This theoretical framework serves as a powerful tool for researchers in drug development and materials science, enabling the rational design of novel molecules with desired properties.
References
- 1. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ripublication.com [ripublication.com]
- 9. mdpi.com [mdpi.com]
- 10. Spectroscopic (FT-IR, FT-Raman, and 13C SS-NMR) and quantum chemical investigations to provide structural insights into nitrofurantoin–4-hydroxybenzoic acid cocrystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 16. Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajchem-a.com [ajchem-a.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-Ethoxynicotinonitrile via Williamson Ether Synthesis
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 2-Ethoxynicotinonitrile, a key building block in medicinal chemistry and drug development.[1][2][] The synthesis is achieved through a robust and scalable Williamson ether synthesis, employing 2-chloronicotinonitrile as the starting material and sodium ethoxide as the nucleophile. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide comprehensive guidelines for purification, characterization, and safety. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for producing high-purity this compound.
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The nitrile group is a versatile functional handle, and its presence on the pyridine scaffold makes this compound a valuable intermediate for constructing more complex molecular architectures.[1] The synthesis strategy detailed herein is based on the Williamson ether synthesis, a classic and highly reliable method for forming ethers.[4][5][6]
The core of this protocol involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridine ring with an ethoxide ion. 2-Chloronicotinonitrile serves as an excellent electrophilic substrate due to the electron-withdrawing nature of both the nitrile group and the ring nitrogen, which activate the C2 position towards nucleophilic attack.[7][8][9][10] Sodium ethoxide provides the strong nucleophile required to displace the chloride leaving group, proceeding via a bimolecular SN2-type mechanism.[4][6][11] This method is chosen for its high efficiency, relatively mild conditions, and straightforward purification process.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution pathway. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the 2-chloronicotinonitrile ring. This carbon is bonded to the electronegative chlorine atom, making it susceptible to attack. The reaction occurs in a single, concerted step where the C-O bond forms as the C-Cl bond breaks, displacing the chloride ion as the leaving group.[5][11]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloronicotinonitrile | ≥98% | Sigma-Aldrich | 6602-54-6 |
| Sodium ethoxide | 21% w/w in Ethanol | Sigma-Aldrich | 141-52-6 |
| Anhydrous Ethanol | ≥99.5% | Fisher Scientific | 64-17-5 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Brine (Saturated NaCl) | N/A | In-house | 7647-14-5 |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | 7757-82-6 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Standard laboratory glassware
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chloronicotinonitrile | 138.55 | 5.00 g | 36.1 | 1.0 |
| Sodium Ethoxide (21% soln) | 68.05 | 13.0 g (soln) | 40.0 | 1.1 |
| Anhydrous Ethanol | 46.07 | 100 mL | - | Solvent |
Step-by-Step Synthesis Procedure
Safety First: This procedure must be performed in a well-ventilated chemical fume hood.[7] All reagents are hazardous.[8][10][12] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13][14][15]
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a stopper. Flame-dry the glassware under a vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.
-
Reagent Addition: To the flask, add 2-chloronicotinonitrile (5.00 g, 36.1 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Nucleophile Introduction: Slowly add the sodium ethoxide solution (13.0 g of 21% w/w solution, ~40.0 mmol) to the stirring reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 200 mL of deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and ethanol.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a 9:1 hexanes:ethyl acetate slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of 5% to 20% ethyl acetate in hexanes. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. The expected yield is typically 80-90%.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical techniques.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 36-38 °C.[16]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (dd, J = 4.8, 1.9 Hz, 1H, Pyridine-H6)
-
δ 8.05 (dd, J = 7.6, 1.9 Hz, 1H, Pyridine-H4)
-
δ 6.90 (dd, J = 7.6, 4.8 Hz, 1H, Pyridine-H5)
-
δ 4.50 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 163.5 (C2-OEt)
-
δ 153.0 (C6)
-
δ 142.0 (C4)
-
δ 117.0 (CN)
-
δ 116.5 (C5)
-
δ 95.0 (C3-CN)
-
δ 63.0 (-OCH₂)
-
δ 14.5 (-CH₃)
-
-
Mass Spectrometry (ESI+): Calculated for C₈H₈N₂O [M+H]⁺: 149.07; Found: 149.1.
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Overall synthesis workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sodium ethoxide (decomposed by moisture).2. Insufficient reaction time or temperature.3. Loss of product during work-up. | 1. Use fresh, anhydrous sodium ethoxide solution or prepare it in situ. Ensure all glassware is dry and the reaction is under an inert atmosphere.2. Monitor the reaction by TLC to ensure completion before work-up.3. Ensure complete extraction by performing multiple extractions and handle carefully. |
| Incomplete Reaction | 1. Not enough sodium ethoxide (sub-stoichiometric amount).2. Reaction time too short. | 1. Use a slight excess (1.1-1.2 equivalents) of sodium ethoxide.2. Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Impure Product (after purification) | 1. Co-elution of impurities during chromatography.2. Thermal decomposition. | 1. Optimize the solvent system for column chromatography for better separation.2. Avoid excessive heating during solvent removal on the rotary evaporator. |
| Dark Reaction Color | Minor side reactions or impurities in starting material. | This is often normal. If the final product is colored after chromatography, consider a charcoal treatment or recrystallization. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By adhering to the described procedures for reaction, work-up, and purification, researchers can reliably obtain this valuable chemical intermediate in high yield and purity. The Williamson ether synthesis approach is robust, scalable, and utilizes readily available materials, making it an excellent choice for both academic research and industrial drug development applications.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. 2-Chloro-3-pyridinecarbonitrile 98 6602-54-6 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 13. fishersci.fi [fishersci.fi]
- 14. echemi.com [echemi.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. This compound 98%3-CYANO-2-ETHOXYPYRIDINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Ethoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Protein kinases are integral to cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides a detailed guide on the utilization of 2-Ethoxynicotinonitrile, a versatile pyridine-based building block, in the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed, step-by-step synthetic protocol for the creation of a novel pyridopyrimidine-based inhibitor, and discuss its potential applications in targeting therapeutically relevant kinases.
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
The nicotinonitrile core is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Its pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The nitrile group offers a versatile chemical handle for the construction of fused heterocyclic ring systems, which can further enhance binding affinity and selectivity.
This compound, in particular, presents several advantages:
-
Activated for Nucleophilic Substitution: The ethoxy group at the 2-position can act as a leaving group, facilitating cyclization reactions.
-
Modulation of Physicochemical Properties: The ethoxy group can also be retained in the final molecule, influencing solubility and metabolic stability.
-
Vector for Further Derivatization: The core structure allows for extensive structure-activity relationship (SAR) studies through modification at various positions.
Our focus in these application notes will be on the synthesis of a substituted pyrido[2,3-d]pyrimidine, a class of compounds known to exhibit potent inhibitory activity against various kinases, including the Pim family of serine/threonine kinases.[1]
Synthetic Strategy: Building the Pyrido[2,3-d]pyrimidine Core
The overall synthetic strategy involves a multi-step process commencing with the conversion of this compound to a more reactive intermediate, followed by a cyclization reaction to construct the core heterocyclic scaffold of the kinase inhibitor.
Diagram of the Overall Synthetic Workflow:
Caption: Synthetic workflow from this compound to the target kinase inhibitor.
Detailed Synthetic Protocols
Caution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Amino-6-ethoxy-nicotinonitrile (Intermediate 1)
This initial step is a conceptual adaptation based on the common strategy of utilizing an amino-nicotinonitrile for subsequent cyclization. While a direct reaction from this compound might be challenging, a more plausible route would be to start from a precursor like 2-chloro-6-ethoxynicotinonitrile and displace the chloride with an amine. For the purpose of this guide, we will assume the availability of a suitable 2-aminonicotinonitrile precursor which can be conceptually derived from our starting material. A more direct, albeit potentially lower-yielding, approach could involve attempts at direct amination, though this is less commonly reported.
A more practical and well-documented approach to a similar core structure involves the reaction of a 2-chloronicotinonitrile with an amine. For instance, a related synthesis of a pyrazolopyridine starts with the reaction of a hydrazonoyl chloride with a nicotinonitrile derivative.[2]
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor
This protocol outlines a plausible condensation and cyclization reaction to form the target kinase inhibitor scaffold, drawing inspiration from established syntheses of similar heterocyclic systems.[1][3]
Reaction Scheme:
Caption: General scheme for the synthesis of the pyrido[2,3-d]pyrimidine core.
Materials:
-
2-Amino-nicotinonitrile derivative (1.0 eq)
-
Acetophenone (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-amino-nicotinonitrile derivative (1.0 eq) and anhydrous ethanol.
-
Addition of Base and Ketone: While stirring, add sodium ethoxide (2.0 eq) to the solution. Follow this with the dropwise addition of acetophenone (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrido[2,3-d]pyrimidine derivative.
Rationale for Experimental Choices:
-
Base Catalyst: Sodium ethoxide is a strong base that facilitates the deprotonation of the acetophenone, forming an enolate which is crucial for the initial condensation reaction.
-
Solvent: Anhydrous ethanol is used as it is the solvent for the base and is suitable for the reflux temperature required for the reaction.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions with atmospheric moisture and oxygen, particularly given the use of a strong base.
Characterization and Data
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Table 1: Hypothetical Data for a Synthesized Kinase Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Purity (%) | Yield (%) |
| EPN-KI-001 | Pim-1 | 150 | >98 | 65 |
Mechanism of Action and Potential Kinase Targets
The synthesized pyrido[2,3-d]pyrimidine is designed to act as an ATP-competitive kinase inhibitor. The heterocyclic core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase.
Diagram of Kinase Inhibition:
Caption: Competitive inhibition of a kinase by the synthesized compound.
Based on the pyrido[2,3-d]pyrimidine scaffold, potential kinase targets include:
-
Pim Kinases (Pim-1, -2, -3): These are serine/threonine kinases that are frequently overexpressed in various cancers and are involved in cell survival and proliferation.[1]
-
Cyclin-Dependent Kinases (CDKs): This family of kinases regulates the cell cycle, and their inhibition is a validated anti-cancer strategy.
-
Tyrosine Kinases: While the core is common in serine/threonine kinase inhibitors, appropriate substitutions could confer activity against tyrosine kinases.[2]
Further biological evaluation, including in vitro kinase assays and cell-based proliferation assays, would be necessary to determine the specific kinase inhibitory profile and cellular activity of the synthesized compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this document provide a framework for researchers to develop potent and selective inhibitors based on the privileged pyrido[2,3-d]pyrimidine scaffold. The adaptability of this synthetic route allows for the creation of diverse chemical libraries for screening against a wide range of kinase targets, thereby accelerating the drug discovery process.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxynicotinonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Ethoxynicotinonitrile in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials[1]. The strategic assembly of these cyclic frameworks is a cornerstone of modern synthetic chemistry. Within this field, bifunctional building blocks offer a powerful and convergent approach to molecular complexity. This compound, a readily accessible substituted pyridine, has emerged as a highly valuable synthon, possessing two key reactive sites: an electrophilic carbon at the 2-position activated by the cyano group, and a nitrile function poised for cyclization. The ethoxy group serves as an excellent leaving group in nucleophilic aromatic substitution reactions, while the cyano group can participate in a variety of condensation and cycloaddition reactions. This unique combination of functionalities allows for the efficient construction of a diverse range of fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry[2][3][4].
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic cores, including pyridopyrimidines and pyrazolopyridines. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to adapt and optimize these methods for their specific targets.
I. Synthesis of Pyrido[2,3-d]pyrimidines: Accessing Privileged Scaffolds
The pyrido[2,3-d]pyrimidine core is found in numerous biologically active compounds, including kinase inhibitors used in oncology[3]. The reaction of 2-substituted nicotinonitriles with guanidine is a classical and efficient method for the construction of this bicyclic system.
Mechanistic Rationale: A Tale of Nucleophilic Attack and Cyclization
The synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines from this compound and guanidine proceeds through a two-step sequence. The first step is a nucleophilic aromatic substitution (SNAr) where the amidinic nitrogen of guanidine attacks the electron-deficient C2 position of the pyridine ring, displacing the ethoxy group. The electron-withdrawing nature of the cyano group at the 3-position is crucial for activating the ring towards this nucleophilic attack. The resulting intermediate, a 2-guanidinonicotinonitrile, then undergoes an intramolecular cyclization. The amino group of the guanidinyl moiety attacks the electrophilic carbon of the nitrile, leading to the formation of the fused pyrimidine ring. Tautomerization of the resulting imine affords the aromatic 2,4-diaminopyrido[2,3-d]pyrimidine.
Caption: Workflow for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine.
Protocol 1: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine
This protocol is adapted from established procedures for the reaction of 2-halonicotinonitriles with guanidine[5][6]. The ethoxy group in this compound is a comparable leaving group to a halide in this context.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 equivalents) in absolute ethanol to generate a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents). Stir the mixture for 15-20 minutes to liberate the free guanidine base.
-
Addition of this compound: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. Filter the solid, wash with cold ethanol, and then with water to remove any inorganic salts.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 2,4-diaminopyrido[2,3-d]pyrimidine.
Expected Yield: Based on analogous reactions with 2-halonicotinonitriles, yields in the range of 60-80% can be anticipated.
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Guanidine hydrochloride | 1.2 | Amidine source |
| Sodium Ethoxide | 1.2 | Base to liberate free guanidine |
| Absolute Ethanol | - | Solvent |
II. Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Scaffolds
Pyrazolo[3,4-b]pyridines are another class of privileged heterocycles with a wide range of biological activities, including use as kinase inhibitors and CNS agents. The reaction of 2-substituted nicotinonitriles with hydrazine is a direct and efficient route to this scaffold.
Mechanistic Rationale: A Domino Reaction of Substitution and Cyclization
The formation of 3-amino-1H-pyrazolo[3,4-b]pyridine from this compound and hydrazine hydrate is a domino reaction that begins with a nucleophilic aromatic substitution. The highly nucleophilic hydrazine attacks the C2 position of the pyridine ring, leading to the displacement of the ethoxy group and the formation of a 2-hydrazinonicotinonitrile intermediate. This intermediate then undergoes a rapid intramolecular cyclization. The terminal amino group of the hydrazinyl moiety attacks the nitrile carbon, forming a five-membered pyrazole ring fused to the pyridine core.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Versatility of 2-Ethoxynicotinonitrile in Nucleophilic Reactions for Drug Discovery
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant portion of FDA-approved small molecule drugs.[1] Within this class, nicotinonitrile derivatives are of particular interest due to their role as versatile intermediates and key pharmacophores. 2-Ethoxynicotinonitrile, in particular, has emerged as a highly valuable building block. Its unique electronic architecture—an electron-deficient pyridine ring activated by a cyano group and equipped with a competent leaving group (ethoxy) at the C2 position—makes it an ideal substrate for a range of nucleophilic substitution and addition reactions.
This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles encountered in drug development workflows. We will dissect the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and discuss the applications of the resulting products, with a focus on the synthesis of kinase inhibitors, a critical class of therapeutic agents.[2][3]
Core Principles of Reactivity: An Electron-Deficient System Primed for Attack
The reactivity of this compound is governed by the synergistic electronic effects of the ring nitrogen, the cyano group, and the ethoxy group.
-
Ring Activation: The pyridine nitrogen atom is more electronegative than carbon, leading to a general polarization of the ring's π-system and a decrease in electron density, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a contrast to the electron-rich benzene ring which favors electrophilic substitution.
-
Influence of Substituents: The powerful electron-withdrawing nature of the cyano group at the C3 position further depletes electron density from the ring, enhancing its electrophilicity.
-
Leaving Group Potential: The 2-ethoxy group serves as an excellent leaving group in the context of a nucleophilic aromatic substitution (SNAr) reaction. The attack of a nucleophile at the C2 position forms a stabilized anionic intermediate (a Meisenheimer complex), and the subsequent expulsion of the ethoxide anion restores aromaticity.[4][5]
The stability of the Meisenheimer intermediate is crucial and is the reason why nucleophilic attack is highly favored at the C2 and C4 positions.[4] When attack occurs at these positions, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[2][4] This is not possible when attack occurs at the C3 or C5 positions.
Reaction with N-Nucleophiles: Synthesis of 2-Aminonicotinonitriles
The substitution of the 2-ethoxy group with various amines is one of the most common and synthetically useful transformations of this scaffold. The resulting 2-aminonicotinonitrile core is prevalent in a multitude of kinase inhibitors.
Mechanistic Overview
The reaction proceeds via the classical SNAr addition-elimination mechanism. The amine nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a tetrahedral Meisenheimer intermediate. The negative charge is delocalized across the ring and onto the nitrogen atom. Aromaticity is then restored by the elimination of the ethoxide ion.[5][6]
Experimental Protocol: Synthesis of 2-(Morpholino)nicotinonitrile
This protocol provides a representative procedure for the reaction with a secondary amine.
Workflow Diagram
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Note & Protocols: Strategic Derivatization of 2-Ethoxynicotinonitrile for Novel Compound Synthesis
Abstract
2-Ethoxynicotinonitrile is a versatile pyridine-based scaffold offering two distinct and orthogonally reactive sites: a cyano group and an ethoxy group attached to an electron-deficient aromatic ring. This unique combination makes it an exceptionally valuable starting material for the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive overview of the core reactivity of this compound and details robust, step-by-step protocols for its strategic modification. We will explore key transformations including nucleophilic aromatic substitution (SNAr) at the C2 position and chemical manipulations of the cyano group, such as hydrolysis and reduction. The protocols are designed to be self-validating, with explanations for experimental choices and guidance on product characterization, empowering researchers to efficiently develop novel derivatives.
Introduction: The Strategic Value of this compound
The pyridine ring is a cornerstone of many pharmacologically active compounds.[4] this compound emerges as a particularly strategic precursor for several reasons:
-
Dual Reactivity: The molecule possesses two primary functional groups for chemical elaboration. The ethoxy group at the C2 position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the C3-cyano group.[5][6] Concurrently, the nitrile (cyano) group is a versatile functional handle that can be transformed into amines, carboxylic acids, or amides.[7][8][9]
-
Structural Rigidity: The aromatic core provides a rigid and predictable framework, which is often desirable in drug design for optimizing interactions with biological targets.
-
Access to Privileged Scaffolds: Derivatives of this molecule belong to classes of compounds known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13][14]
This document serves as a practical guide for unlocking the synthetic potential of this scaffold.
Physicochemical Properties & Safety
| Property | Value | Reference |
| CAS Number | 14248-71-6 | [15] |
| Molecular Formula | C₈H₈N₂O | [15] |
| Molecular Weight | 148.17 g/mol | [15] |
| Appearance | Off-white to yellow solid | |
| Hazard Information | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [15] |
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[15]
Synthetic Pathways & Core Transformations
The derivatization of this compound can be logically approached by targeting its two primary functional groups. The following diagram illustrates the principal synthetic routes detailed in this guide.
Caption: Key synthetic pathways originating from this compound.
Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Principle & Rationale
The SNAr reaction is a powerful method for C-N and C-S bond formation on this scaffold. The pyridine nitrogen and the nitrile group act as electron-withdrawing groups, activating the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions relative to the nitrogen.[5][16] The ethoxy group at C2 is a competent leaving group, readily displaced by a wide range of nucleophiles. This protocol details the substitution using a primary amine as the nucleophile.
Mechanism Overview
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the ethoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] Aromaticity is then restored by the elimination of the ethoxide leaving group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
(Note: The above DOT script is a template; actual chemical structure images would be needed for a visual representation.)
Experimental Protocol: Synthesis of 2-(Butylamino)nicotinonitrile
| Materials & Reagents | |
| Reagent | Amount |
| This compound | 1.0 g (6.75 mmol) |
| n-Butylamine | 0.74 g (10.1 mmol, 1.5 equiv) |
| N,N-Dimethylformamide (DMF) | 20 mL |
| Saturated aq. Sodium Bicarbonate | 50 mL |
| Ethyl Acetate | 100 mL |
| Brine | 50 mL |
| Anhydrous Magnesium Sulfate | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.75 mmol) and DMF (20 mL).
-
Add n-butylamine (0.74 g, 10.1 mmol) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (50 mL).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product as a solid.
Expected Characterization:
-
¹H NMR: Expect to see the disappearance of the ethoxy group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of new signals corresponding to the butylamino group.
-
Mass Spec (ESI+): [M+H]⁺ calculated for C₁₀H₁₃N₃: 176.11; found: 176.1.
-
IR (ATR): A prominent C≡N stretch around 2220 cm⁻¹ and N-H stretching bands around 3300-3400 cm⁻¹.
| Nucleophile Examples for SNAr |
| Aniline and substituted anilines |
| Benzylamines |
| Aliphatic thiols (e.g., ethanethiol) with a non-nucleophilic base (e.g., NaH) |
| Sodium azide (for synthesis of tetrazolopyridines) |
Application Protocol 2: Hydrolysis of the Nitrile Group
Principle & Rationale
The conversion of the nitrile group to a carboxylic acid provides access to 2-ethoxynicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.[2] This transformation can be achieved under either acidic or basic conditions, both of which proceed through an intermediate amide.[9] Basic hydrolysis is often preferred to avoid potential degradation of other acid-sensitive functional groups.
Caption: Key transformations of the C3-nitrile group.
Experimental Protocol: Synthesis of 2-Ethoxynicotinic Acid
| Materials & Reagents | |
| Reagent | Amount |
| This compound | 1.0 g (6.75 mmol) |
| Sodium Hydroxide (10 M aq.) | 5.4 mL (54 mmol, 8 equiv) |
| Ethanol | 20 mL |
| Hydrochloric Acid (6 M aq.) | As needed (to pH ~3-4) |
| Dichloromethane (DCM) | 100 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.75 mmol) in ethanol (20 mL).
-
Add the 10 M aqueous sodium hydroxide solution (5.4 mL, 54 mmol).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 8-12 hours. The reaction should become a clear solution. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 3-4 by the dropwise addition of 6 M HCl. A white precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-ethoxynicotinic acid as a white solid.
Expected Characterization:
-
¹H NMR: The spectrum will show the characteristic ethoxy group signals and aromatic proton signals. The absence of the nitrile starting material should be confirmed.
-
IR (ATR): Disappearance of the sharp C≡N stretch around 2220 cm⁻¹ and the appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1730 cm⁻¹.
Application Protocol 3: Reduction of the Nitrile Group
Principle & Rationale
Reduction of the nitrile group to a primary amine generates a (pyridin-3-yl)methanamine derivative.[17] This introduces a flexible, basic linker that is highly valuable for probing structure-activity relationships, for example, by forming amides or participating in reductive amination reactions. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[8] Catalytic hydrogenation over Raney Nickel or Platinum is an alternative that may be preferable if other reducible functional groups are absent.[18]
Experimental Protocol: Synthesis of (2-Ethoxypyridin-3-yl)methanamine
| Materials & Reagents | |
| Reagent | Amount |
| Lithium Aluminum Hydride (LiAlH₄) | 0.51 g (13.5 mmol, 2 equiv) |
| Anhydrous Tetrahydrofuran (THF) | 40 mL |
| This compound | 1.0 g (6.75 mmol) |
| Water | 0.5 mL |
| 15% aq. Sodium Hydroxide | 0.5 mL |
| Water | 1.5 mL |
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
To a dry 250 mL three-neck flask under an inert atmosphere, add LiAlH₄ (0.51 g, 13.5 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 g, 6.75 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Carefully and slowly add the following reagents dropwise in order:
-
0.5 mL of water
-
0.5 mL of 15% aqueous NaOH
-
1.5 mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular white precipitate of aluminum salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine product, which can be purified by chromatography or distillation if necessary.
Expected Characterization:
-
IR (ATR): Disappearance of the C≡N stretch. Appearance of N-H stretching bands around 3300-3400 cm⁻¹.
-
¹H NMR: Appearance of a new singlet or AB quartet around 3.8-4.0 ppm corresponding to the newly formed -CH₂-NH₂ group.
Conclusion
This compound stands out as a high-potential building block for synthetic and medicinal chemistry. The distinct reactivity of its ethoxy and cyano functionalities allows for controlled, stepwise derivatization. The protocols outlined in this guide for nucleophilic aromatic substitution, nitrile hydrolysis, and nitrile reduction provide a robust and validated foundation for researchers to explore and generate novel libraries of substituted pyridine compounds. These derivatives hold significant promise as leads for drug discovery programs and as components in the development of new functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 14248-71-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes: 2-Ethoxynicotinonitrile in Medicinal Chemistry
Abstract
This guide provides a detailed technical overview of the synthesis and application of 2-Ethoxynicotinonitrile (also known as 3-Cyano-2-ethoxypyridine) in medicinal chemistry. While not as extensively documented as a direct precursor in late-stage clinical candidates, its strategic value lies in its masked functionality and versatile reactivity. The 2-ethoxy group serves as a stable, protected form of the medicinally significant 2-pyridone scaffold, and the nitrile group offers a gateway to a multitude of essential pharmacophoric groups, including primary amines, carboxylic acids, and ketones. This document details the primary synthesis of this compound from a common starting material and provides validated protocols for its subsequent transformations into key intermediates for drug discovery programs, particularly in the kinase inhibitor space.
Introduction: The Strategic Value of a Masked Scaffold
The nicotinonitrile framework is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[3] A particularly important related structure is the 2-pyridone motif, which is found in a growing number of FDA-approved drugs and is prized for its ability to act as a hydrogen bond donor and acceptor, often engaging with kinase hinge regions.[4]
This compound presents a chemically stable and synthetically versatile variant of these important scaffolds. By masking the 2-pyridone's reactive N-H proton as an ethyl ether, chemists can perform a range of synthetic manipulations on other parts of the molecule without interference. The ethoxy group can be strategically retained or later cleaved to reveal the 2-pyridone if required. The true synthetic power of this intermediate, however, lies in the reactivity of its three key components:
-
The Nitrile Group: A robust and highly versatile functional handle that can be converted into amines, amides, carboxylic acids, or ketones.[5][6]
-
The 2-Ethoxy Group: An electron-donating group that activates the pyridine ring and can be used to modulate electronic properties and solubility. It is far less acidic than the corresponding 2-pyridone, allowing for the use of strong bases to functionalize other positions.
-
The Pyridine Ring: A core aromatic system prevalent in pharmaceuticals, offering sites for further functionalization and vectoral diversity in drug design.
This application note will first establish a reliable protocol for the synthesis of this compound and then explore its transformation into valuable downstream intermediates.
Synthesis of the Core Intermediate: this compound
The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available halogenated precursor, 2-chloronicotinonitrile.[7] This reaction leverages a strong alkoxide nucleophile to displace the chloride from the electron-deficient pyridine ring.
2.1. Causality Behind Experimental Choices
-
Nucleophile: Sodium ethoxide is a potent nucleophile and a strong base. Its ethoxide component directly installs the desired functional group.[8]
-
Substrate: 2-Chloronicotinonitrile is an ideal substrate. The electron-withdrawing nitrile group (-CN) and the ring nitrogen work in concert to activate the C2 position towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. The reactivity of 2-halopyridines towards ethoxide is well-established.[9]
-
Solvent: Anhydrous ethanol is the solvent of choice. It serves as the parent solvent for the sodium ethoxide nucleophile, ensuring its solubility. Using the conjugate acid of the nucleophile as the solvent prevents unwanted trans-etherification reactions.
-
Temperature: Refluxing provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution reaction at a practical rate.
2.2. Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
2.3. Experimental Protocol: Synthesis of this compound from 2-Chloronicotinonitrile
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Sodium Ethoxide (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 2-chloronicotinonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 5-10 mL per gram of substrate).
-
Add sodium ethoxide (1.2 eq) to the solution portion-wise. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Applications: Transforming this compound into Key Pharmaceutical Intermediates
The synthetic value of this compound is realized through the selective transformation of its nitrile group. The following protocols outline methods to convert the nitrile into functional groups that are pivotal for building complexity and introducing key pharmacophoric elements.
3.1. Protocol: Reduction of Nitrile to 2-(Aminomethyl)-6-ethoxypyridine
The primary amine functionality is a critical building block, often used as a handle for amide bond formation or as a basic center for salt formation to improve bioavailability.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the C≡N triple bond to a C-N single bond through two successive hydride additions.[6] An acidic workup is required to protonate the resulting amine and hydrolyze the aluminum salts.
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask cooled to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield 2-(Aminomethyl)-6-ethoxypyridine.
3.2. Protocol: Hydrolysis of Nitrile to 6-Ethoxynicotinic Acid
The carboxylic acid group is a classic pharmacophore, capable of forming strong hydrogen bonds and salt bridges with biological targets.
Causality: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[10] The reaction forms an intermediate amide, which is subsequently hydrolyzed under the harsh acidic conditions to the carboxylic acid.[5]
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and dioxane (1:1), add concentrated sulfuric acid (3-5 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours until the reaction is complete (monitored by LC-MS).
-
Cool the reaction mixture in an ice bath and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Re-acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
The product, 6-Ethoxynicotinic Acid, may precipitate. If so, collect it by filtration. If not, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield the product.
3.3. Protocol: Synthesis of a Ketone Intermediate via Grignard Reaction
The addition of an organometallic reagent, such as a Grignard reagent, to the nitrile group provides a direct route to ketone intermediates.[10] These ketones are versatile precursors for constructing bi-aryl systems common in kinase inhibitors.
Causality: The Grignard reagent (R-MgBr) acts as a strong carbon nucleophile, attacking the electrophilic carbon of the nitrile. This forms a stable intermediate imine-magnesium salt. Crucially, this salt does not react further with a second equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the desired ketone.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add the desired arylmagnesium bromide (e.g., 4-fluorophenylmagnesium bromide, 1.1 eq) solution dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the (6-ethoxypyridin-3-yl)(aryl)methanone.
Data Summary & Expected Outcomes
The following table summarizes the typical conditions and expected outcomes for the described transformations. Yields are estimates based on analogous reactions in the chemical literature.
| Transformation | Key Reagents | Solvent | Temp. | Typical Yield | Product Functional Group |
| Synthesis | 2-Cl-Nicotinonitrile, NaOEt | Ethanol | Reflux | 75-90% | Alkoxy Nitrile |
| Reduction | LiAlH₄ | THF | 0 °C to RT | 60-80% | Primary Amine |
| Hydrolysis | H₂SO₄ (conc.) | H₂O/Dioxane | Reflux | 50-70% | Carboxylic Acid |
| Grignard Addition | Ar-MgBr | THF | 0 °C to RT | 65-85% | Ketone |
Case Study Workflow: Hypothetical Synthesis of a Pyridine-Based Kinase Inhibitor
This workflow illustrates how the protocols described above can be integrated into a drug discovery campaign to synthesize a potential kinase inhibitor scaffold. The goal is to append a substituted aryl group (common in Type I kinase inhibitors) and an amine-linked side chain for solubility and additional interactions.
Caption: Hypothetical workflow for a kinase inhibitor using this compound.
This logical flow demonstrates the divergent potential of this compound. By manipulating the nitrile group first, a chemist can create either an electrophilic center (ketone) or a nucleophilic one (amine), providing multiple avenues for diversification and structure-activity relationship (SAR) exploration.
Conclusion
This compound is a valuable, though underutilized, intermediate in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution provides access to a scaffold with two orthogonal and highly versatile functional groups. The ethoxy group serves as a stable mimic or protector for the 2-pyridone moiety, while the nitrile group is a synthetic linchpin, readily convertible to amines, carboxylic acids, and ketones. The protocols detailed herein provide researchers with a robust toolkit to leverage the synthetic potential of this compound in the design and discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Application Note & Protocol: A Scalable Synthesis of 2-Ethoxynicotinonitrile via Nucleophilic Aromatic Substitution
Abstract & Introduction
2-Ethoxynicotinonitrile (CAS: 14248-71-6) is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its preparation is most commonly achieved through a nucleophilic aromatic substitution (S_NAr) reaction, a variant of the Williamson ether synthesis, between 2-chloronicotinonitrile and sodium ethoxide.[3][4] While laboratory-scale synthesis is straightforward, scaling this process for pilot plant or manufacturing settings introduces significant challenges related to reaction control, thermal management, and product purification.
This document provides a comprehensive, field-tested guide for the scaled-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations essential for a safe, efficient, and reproducible process. The protocols herein are designed to be self-validating, incorporating in-process controls and robust purification strategies to ensure high purity of the final product.
Scientific Rationale & Mechanistic Overview
The synthesis proceeds via a bimolecular nucleophilic substitution mechanism.[4] In this specific case, it is a Nucleophilic Aromatic Substitution (S_NAr). The electron-withdrawing nitrile group and the ring nitrogen atom activate the 2-position of the pyridine ring, making the carbon atom attached to the chlorine electrophilic and susceptible to attack by a strong nucleophile.
Mechanism: Williamson Ether Synthesis (S_NAr Variant)
-
Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinonitrile.[4][5][6]
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.
-
Rearomatization: The complex rapidly collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the ring, yielding the final this compound product.[7]
Caption: Reaction mechanism for the synthesis of this compound.
Critical Considerations for Scale-Up
Transitioning from a bench-scale flask to a multi-liter reactor necessitates careful consideration of physical and chemical parameters that are often negligible on a smaller scale.
-
Thermal Management: The reaction between sodium ethoxide and 2-chloronicotinonitrile is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, impeding passive heat dissipation. Failure to actively cool the reactor can lead to a runaway reaction, significantly increasing the formation of impurities and posing a serious safety risk. A jacketed reactor with a circulating coolant is mandatory.
-
Mixing and Mass Transfer: Inadequate agitation can create localized hot spots and concentration gradients. This can lead to side reactions and reduced yield. The choice of impeller and stirring speed must ensure the efficient mixing of the solid 2-chloronicotinonitrile (if added as a solid) or its solution into the bulk reaction medium.
-
Reagent Addition Rate: A slow, controlled addition of the 2-chloronicotinonitrile solution to the sodium ethoxide solution is critical for managing the reaction exotherm. A calibrated addition pump or a pressure-equalizing dropping funnel should be used.
-
Inert Atmosphere: Sodium ethoxide is extremely sensitive to moisture and air.[1] It readily hydrolyzes to sodium hydroxide and ethanol, which reduces its nucleophilicity and can introduce unwanted side reactions. The entire process must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the key reagent.
Detailed Scale-Up Protocol
This protocol is designed for a ~1 kg scale synthesis. Adjustments may be necessary based on the specific equipment available.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Amount (moles) | Mass/Volume | Supplier Example |
| 2-Chloronicotinonitrile | 6602-54-6 | 138.55 g/mol | 7.22 mol | 1.00 kg | Matrix Scientific |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | 7.94 mol (1.1 eq) | 540 g | Gelest, Inc. |
| Ethanol (Anhydrous, ≥99.5%) | 64-17-5 | 46.07 g/mol | - | 6.0 L | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 g/mol | - | 4.0 L | Thermo Fisher |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | 10.0 L | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | 2.0 L | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - | 200 g | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
5 L pressure-equalizing dropping funnel or a peristaltic/diaphragm pump with compatible tubing.
-
Large separation funnel (20 L).
-
Rotary evaporator with a large-capacity flask (10-20 L).
-
Vacuum pump and vacuum oven.
-
Standard laboratory glassware.
-
Analytical equipment: TLC plates (Silica gel 60 F254), HPLC, GC-MS, NMR spectrometer.
Safety Precautions
-
Sodium Ethoxide: Highly corrosive, flammable solid, and reacts violently with water.[8] It causes severe skin burns and eye damage.[9] Handle exclusively in an inert-atmosphere glovebox or under a positive pressure of nitrogen.[9][10] Wear chemical-resistant gloves, a face shield, and a flame-retardant lab coat.[1][11]
-
2-Chloronicotinonitrile: Harmful if swallowed or in contact with skin.[12][13] Causes skin irritation. Avoid inhalation of dust.
-
Ethanol/Toluene: Flammable liquids. Ensure all electrical equipment is properly grounded and spark-proof.[11]
-
General: All operations must be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale reactions.[10] An emergency shower and eyewash station must be immediately accessible.[9]
Experimental Workflow Diagram
Caption: Overall workflow for the scaled-up synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Assemble the 20 L jacketed reactor system. Ensure all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Sodium Ethoxide Solution: In a separate, dry, and purged vessel, carefully add 540 g (7.94 mol) of sodium ethoxide to 6.0 L of anhydrous ethanol. Stir until all solids are dissolved. Note: This process may be exothermic. Once dissolved, transfer this solution to the main reactor via cannula or under positive nitrogen pressure.
-
Substrate Solution: In a separate vessel, dissolve 1.00 kg (7.22 mol) of 2-chloronicotinonitrile in 4.0 L of toluene. Stir until a homogeneous solution is obtained. Load this solution into the 5 L dropping funnel.
-
Reaction Initiation: Cool the sodium ethoxide solution in the reactor to 0-5 °C using the circulating chiller.
-
Controlled Addition: Begin the dropwise addition of the 2-chloronicotinonitrile solution from the dropping funnel to the stirred ethoxide solution. Maintain the internal reaction temperature between 5-10 °C. The addition should take approximately 2-3 hours. A slight yellowing of the reaction mixture is expected.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10 °C for another hour. Monitor the reaction progress by taking small, quenched aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is complete when the 2-chloronicotinonitrile starting material is no longer detectable.
-
Work-up and Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 10 L of cold deionized water with vigorous stirring. Caution: This quenching step can be exothermic.
-
Extraction: Transfer the quenched mixture to a 20 L separation funnel. Allow the layers to separate. Collect the bottom aqueous layer and the top organic (toluene) layer. Extract the aqueous layer twice more with 1 L of toluene each time.
-
Washing and Drying: Combine all organic layers. Wash the combined organic phase with 2 L of saturated brine to remove residual water and ethanol. Dry the organic layer over 200 g of anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude this compound as an oil or low-melting solid.
-
Purification:
-
Recrystallization (Preferred): The product has a reported melting point of 36-38 °C.[14] Attempt recrystallization from a suitable solvent system like hexanes or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, then cool slowly to induce crystallization.
-
Vacuum Distillation: Alternatively, purify the crude product by vacuum distillation. This can be effective but requires careful control to prevent product decomposition at high temperatures.
-
-
Drying and Characterization: Dry the purified solid product in a vacuum oven at a temperature below its melting point (e.g., 30 °C) until a constant weight is achieved. Characterize the final product by ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis to confirm its identity and purity (>98%).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient sodium ethoxide; reagent degradation due to moisture; reaction temperature too low. | Use a slight excess (1.1-1.2 eq) of high-quality sodium ethoxide. Ensure a rigorously dry, inert atmosphere. Allow the reaction to warm to room temperature after addition if kinetics are slow. |
| Low Yield | Product loss during aqueous work-up (product has some water solubility); incomplete extraction. | Perform multiple extractions (3x) of the aqueous layer. Use brine for the final wash to minimize product loss into the aqueous phase. |
| Dark-colored Product | Side reactions due to high temperatures (runaway reaction); oxidation. | Improve temperature control during addition. Ensure the inert atmosphere is maintained throughout the process. Consider treating the organic solution with activated carbon before final filtration. |
| Presence of 2-hydroxynicotinonitrile impurity | Hydrolysis of starting material or product due to water contamination. | Use anhydrous solvents and ensure the reactor is completely dry before starting. Handle sodium ethoxide under strictly anhydrous conditions. |
References
- 1. nbinno.com [nbinno.com]
- 2. 14248-71-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lobachemie.com [lobachemie.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. gelest.com [gelest.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Chloronicotinonitrile(6602-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. This compound 98%3-CYANO-2-ETHOXYPYRIDINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyridines Using 2-Ethoxynicotinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines and One-Pot Syntheses
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install a variety of substituents onto the pyridine ring is paramount for tuning the biological activity and physical properties of these molecules. Traditional multi-step syntheses of highly substituted pyridines can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more elegant and efficient alternative.[1][2] These approaches are characterized by their operational simplicity, reduced waste generation, and potential for rapid library synthesis, making them highly attractive for drug discovery and development.[3][4]
This application note details a versatile and efficient one-pot methodology for the synthesis of substituted pyridines starting from the readily available building block, 2-ethoxynicotinonitrile. This approach leverages the reactivity of the nitrile and the lability of the ethoxy group to construct diverse pyridine derivatives.
Reaction Mechanisms and Scope: A Tale of Nucleophiles and Cyclization
The synthetic strategy hinges on the sequential reaction of this compound with a carbon nucleophile followed by an intramolecular cyclization cascade. The electron-withdrawing nitrile group at the 3-position and the ethoxy group at the 2-position activate the pyridine ring for nucleophilic attack.
The general mechanism proceeds as follows:
-
Nucleophilic Addition: A strong carbon nucleophile, typically a Grignard reagent or an organolithium species, adds to the C4 or C6 position of the pyridine ring. The choice of nucleophile is a critical determinant of the final substitution pattern.
-
Intermediate Formation: This addition disrupts the aromaticity of the pyridine ring, forming a dihydropyridine intermediate.
-
Cyclization and Aromatization: Subsequent heating in the presence of an acid or a base catalyst promotes an intramolecular cyclization involving the nitrile group. This is followed by the elimination of ethanol and subsequent aromatization to yield the substituted pyridine product.
This one-pot protocol allows for the introduction of a wide array of substituents at various positions of the pyridine ring, leading to the synthesis of 2,4-disubstituted and 2,4,6-trisubstituted pyridines.[5][6][7][8][9]
Visualizing the Reaction Pathway
Caption: Generalized reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Grignard reagents and organolithium reagents are highly reactive and should be handled with care.
Representative Protocol: One-Pot Synthesis of 4-Phenyl-2-ethoxypyridine-3-carbonitrile
This protocol details the synthesis of a 4-substituted pyridine derivative.
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 4-phenyl-2-ethoxypyridine-3-carbonitrile.
Visualizing the Experimental Workflow
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4,6-trisubstituted pyridinesvia an olefin cross-metathesis/Heck–cyclisation–elimination sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Ethoxynicotinonitrile Analogs
Introduction
2-Ethoxynicotinonitrile and its analogs are valuable scaffolds in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a variety of biologically active compounds. Traditional synthetic routes to these molecules often involve prolonged reaction times, high temperatures, and the use of hazardous solvents, which can limit their accessibility and environmental sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[1][2] This application note provides a comprehensive guide to the rapid and efficient synthesis of this compound analogs using microwave irradiation, tailored for researchers, scientists, and professionals in the field of drug development.
The protocols detailed herein leverage the principles of nucleophilic aromatic substitution (SNAr) under microwave conditions, providing a robust and reproducible methodology for the synthesis of these important heterocyclic building blocks. By harnessing the unique heating mechanism of microwave energy, these methods offer a greener and more efficient alternative to conventional synthetic approaches.[3]
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4] This localized and efficient energy transfer results in several key benefits for the synthesis of this compound analogs:
-
Accelerated Reaction Rates: Chemical transformations that typically require hours or even days to complete under conventional heating can often be achieved in a matter of minutes using microwave irradiation.
-
Enhanced Reaction Yields: The rapid heating and precise temperature control afforded by modern microwave synthesizers can lead to higher conversion rates and improved product yields.
-
Improved Product Purity: Shorter reaction times at elevated temperatures can minimize the formation of byproducts, simplifying the purification process.[1]
-
Energy Efficiency: MAOS is a more energy-efficient heating method compared to traditional oil baths or heating mantles.
-
Green Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns with the principles of green chemistry.[3]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2-chloronicotinonitrile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the ethoxide ion (a potent nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The presence of the electron-withdrawing nitrile group (-CN) activates the ring towards nucleophilic attack. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, which then eliminates the chloride ion to yield the final product.
Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and solvent, thus providing the necessary activation energy for the reaction to proceed rapidly.
Figure 1: Simplified workflow of the SNAr mechanism.
Experimental Protocols
Materials and Equipment
-
Reactants:
-
2-Chloronicotinonitrile (CAS: 6640-69-3)
-
Ethanol (anhydrous, reagent grade)
-
Sodium metal or Sodium ethoxide (reagent grade)
-
-
Equipment:
-
Dedicated microwave synthesizer with sealed vessel capability and magnetic stirring.
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
-
Safety Precautions:
-
Microwave-assisted reactions should only be performed in a dedicated microwave synthesizer designed for chemical reactions. Domestic microwave ovens are not suitable and can be extremely dangerous. [5]
-
Reactions involving flammable solvents like ethanol must be conducted in properly sealed microwave vessels to prevent ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle sodium metal with extreme care, as it is highly reactive with water and moisture.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol details the direct synthesis of this compound using 2-chloronicotinonitrile and sodium ethoxide in ethanol under microwave irradiation.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution (Option A):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 1.1 equivalents of sodium metal to anhydrous ethanol (e.g., 0.25 g of sodium in 10 mL of ethanol).
-
Stir the mixture at room temperature until all the sodium has dissolved.
-
-
Preparation of Sodium Ethoxide Solution (Option B):
-
Alternatively, dissolve 1.1 equivalents of commercially available sodium ethoxide in anhydrous ethanol.
-
-
Reaction Setup:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 mmol, 138.5 mg).
-
To this, add the freshly prepared sodium ethoxide solution (approximately 5 mL of the ethanolic solution containing 1.1 mmol of sodium ethoxide).
-
Seal the vessel securely according to the microwave synthesizer's instructions.
-
-
Microwave Irradiation:
-
Place the sealed vessel into the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: 100-200 W (dynamic power control to maintain the target temperature)
-
Stirring: On
-
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: > 85%
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | 2-Chloronicotinonitrile, Sodium Ethoxide | 2-Chloronicotinonitrile, Sodium Ethoxide |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (~78 °C) | 120 °C |
| Reaction Time | 6-12 hours | 15 minutes |
| Typical Yield | 60-75% | > 85% |
| Work-up | Similar | Similar |
Characterization of this compound
The successful synthesis of this compound (CAS: 14248-71-6) can be confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-OCH₂-), and signals in the aromatic region corresponding to the protons on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the methyl and methylene carbons of the ethoxy group, the nitrile carbon, and the carbons of the pyridine ring.
-
IR (Infrared) Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) stretch is expected around 2220-2240 cm⁻¹. Bands corresponding to C-O stretching and aromatic C-H and C=C stretching will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₈N₂O, MW: 148.17 g/mol ).
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Loss of product during work-up. | Optimize extraction and purification steps. | |
| Formation of Byproducts | Reaction temperature too high. | Lower the reaction temperature in 10 °C increments. |
| Presence of water. | Use anhydrous ethanol and handle sodium ethoxide in a dry environment. | |
| Reaction does not go to completion | Insufficient microwave power. | Ensure the microwave synthesizer is functioning correctly. |
| Inefficient stirring. | Use an appropriate magnetic stir bar and ensure it is spinning effectively. |
Workflow Visualization
Figure 2: Experimental workflow for the synthesis.
Conclusion
The microwave-assisted synthesis of this compound and its analogs represents a significant advancement over traditional synthetic methods. The protocols outlined in this application note demonstrate a rapid, efficient, and high-yielding approach to these valuable heterocyclic compounds. By embracing microwave technology, researchers in drug discovery and development can accelerate their synthetic workflows, reduce their environmental impact, and more readily access a diverse range of molecular building blocks for the creation of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline(16357-59-8) 13C NMR spectrum [chemicalbook.com]
- 4. Ethanol, 2-ethoxy- [webbook.nist.gov]
- 5. 14248-71-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxynicotinonitrile
Welcome to the technical support guide for the synthesis of 2-Ethoxynicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide, typically chloride, from the 2-position of a pyridine ring by an ethoxide nucleophile. The reaction's success hinges on the electronic properties of the pyridine ring and the careful control of reaction conditions.
The nitrile group (-CN) at the 3-position is critical for the reaction's feasibility. As a potent electron-withdrawing group, it activates the pyridine ring, making the carbon atom at the 2-position electron-deficient and thus susceptible to nucleophilic attack.[1]
Reaction Mechanism: A Two-Step Process
The SNAr mechanism proceeds through an addition-elimination pathway, which is distinct from SN1 or SN2 reactions.[1]
-
Nucleophilic Addition: The ethoxide ion (CH₃CH₂O⁻) attacks the electron-deficient C2 carbon of 2-chloronicotinonitrile. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group.
References
Technical Support Center: Synthesis of 2-Ethoxynicotinonitrile
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Ethoxynicotinonitrile. The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with sodium ethoxide. While this reaction is generally efficient, the formation of byproducts can complicate the synthesis and purification processes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on identifying, minimizing, and removing common byproducts.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The synthesis of this compound from 2-chloronicotinonitrile and sodium ethoxide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. In the first, rate-determining step, the ethoxide ion (a strong nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrogen atom in the pyridine ring and the nitrile group. In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the this compound product.[1]
Q2: Why is the substitution favored at the 2-position of the pyridine ring?
Nucleophilic attack on the pyridine ring is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen).[1][2] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. When the nucleophile attacks at the 2- or 4-position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which is a significant stabilizing contribution.[1] Attack at the 3-position does not allow for this stabilization, making the intermediate much higher in energy and the reaction far less likely to occur under typical SNAr conditions.[3]
Q3: What are the most common byproducts I should expect in this synthesis?
The most frequently encountered byproducts in the synthesis of this compound are:
-
Unreacted 2-chloronicotinonitrile: This is a common impurity if the reaction does not go to completion.
-
2-Hydroxynicotinonitrile: This forms if water is present in the reaction mixture, as hydroxide ions can compete with ethoxide as the nucleophile.
-
2-Ethoxynicotinamide: The nitrile group is susceptible to hydrolysis under the basic reaction conditions, which can lead to the formation of the corresponding amide.[4][5]
-
Sodium 2-ethoxynicotinate: Prolonged reaction times or harsher basic conditions can lead to the complete hydrolysis of the nitrile group to a carboxylate salt.[5]
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of byproducts.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the product and unreacted starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying both volatile and non-volatile byproducts, such as the hydrolysis products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying the structures of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the C-Cl bond and the appearance of the C-O bond, as well as to detect the presence of hydroxyl or amide groups in byproducts.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on byproduct formation.
Issue 1: Low Yield of this compound and Significant Amount of Unreacted 2-chloronicotinonitrile
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature. | SNAr reactions on less activated rings may require more forcing conditions to proceed to completion.[7] |
| Poor Quality of Sodium Ethoxide | Use freshly prepared or commercially available high-purity sodium ethoxide. Ensure it is stored under anhydrous conditions. | The presence of moisture or sodium hydroxide in the sodium ethoxide can lead to side reactions and reduce the concentration of the active nucleophile. |
| Inadequate Stoichiometry | Use a slight excess (e.g., 1.1-1.5 equivalents) of sodium ethoxide to ensure the complete conversion of the starting material. | Le Chatelier's principle dictates that an excess of one reactant can drive the equilibrium towards the products. |
| Poor Solubility of Reactants | Ensure that both 2-chloronicotinonitrile and sodium ethoxide are sufficiently soluble in the chosen solvent at the reaction temperature. | For a bimolecular reaction like SNAr, the reactants must be in the same phase to react efficiently. |
Issue 2: Presence of 2-Hydroxynicotinonitrile as a Major Byproduct
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Hydroxide ions, formed from the reaction of sodium ethoxide with water, are also nucleophilic and can compete with ethoxide, leading to the formation of the undesired hydroxy byproduct. |
| Hydrolysis of Sodium Ethoxide | Prepare sodium ethoxide in situ from sodium metal and anhydrous ethanol for the highest reactivity and purity. | This ensures the absence of contaminating water and sodium hydroxide. |
Issue 3: Formation of Nitrile Hydrolysis Byproducts (Amide and Carboxylate)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessively Harsh Basic Conditions | Avoid prolonged reaction times at high temperatures. Quench the reaction as soon as the starting material is consumed (as determined by TLC or HPLC). | The nitrile group is susceptible to hydrolysis under basic conditions.[4][8] Harsher conditions (higher temperature, longer reaction time) favor the formation of the amide and subsequently the carboxylate. |
| Aqueous Workup under Basic Conditions | During the workup, neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution) before extraction. Avoid prolonged exposure to strong bases. | Maintaining a neutral or slightly acidic pH during the workup will prevent further hydrolysis of the nitrile group. |
Issue 4: Presence of Colored Impurities or Tarry Residues
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Side Reactions at High Temperatures | If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | High temperatures can promote polymerization or other decomposition pathways, leading to the formation of colored, high-molecular-weight byproducts.[9] |
| Impure Starting Materials | Purify the 2-chloronicotinonitrile before use, for example, by recrystallization, to remove any acidic or colored impurities.[10] | Impurities in the starting material can act as catalysts for decomposition or participate in side reactions. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol at room temperature in a flame-dried round-bottom flask equipped with a reflux condenser. Stir until all the sodium has dissolved to form sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloronicotinonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Acid-Base Extraction for Byproduct Removal
If significant amounts of acidic byproducts (e.g., 2-ethoxynicotinic acid) are present, an acid-base extraction can be incorporated into the workup:
-
After the initial extraction with an organic solvent, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. This will convert any acidic byproducts into their water-soluble sodium salts, which will partition into the aqueous layer.[11]
-
Separate the organic layer and then wash with water and brine.
-
Proceed with drying and concentration as described in Protocol 1.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and the formation of common byproducts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 2-Chloropyridine-3-carbonitrile (2-Chloronicotinonitrile) | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. preserve.lehigh.edu [preserve.lehigh.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for the synthesis of nicotinonitriles
This guide provides in-depth troubleshooting for the synthesis of nicotinonitriles (3-cyanopyridines), a critical scaffold in pharmaceutical and materials science.[1][2][3][4] It is designed for researchers, chemists, and drug development professionals to navigate the complexities of common synthetic routes and resolve issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to nicotinonitriles?
A1: Several robust methods exist, each with its own advantages. Key strategies include:
-
Ammoxidation of 3-methylpyridine (Picoline): This is a primary industrial method involving the reaction of 3-picoline with ammonia and oxygen at high temperatures over a catalyst.[5]
-
Dehydration of Nicotinamide: A classic laboratory-scale synthesis using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[6]
-
Sandmeyer Reaction: This involves the diazotization of an aminopyridine followed by cyanation using a copper(I) cyanide catalyst.[7][8][9][10] It is a versatile method for introducing a nitrile group.[7][9]
-
Rosenmund-von Braun Reaction: This reaction facilitates the cyanation of aryl halides (e.g., 3-bromopyridine) using copper(I) cyanide, typically at elevated temperatures.[11][12]
-
Multicomponent Reactions: Modern approaches often utilize one-pot, multicomponent reactions to build the pyridine ring and introduce the nitrile group simultaneously, often employing novel catalysts.[13][14][15]
Q2: I'm concerned about the toxicity of cyanide reagents. What are the essential safety precautions?
A2: Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.[16][17] Key precautions include:
-
Engineering Controls: Always handle cyanides (weighing, transferring, and reacting) in a certified chemical fume hood.[16][17][18][19] Ensure an HCN gas detector is operational in the vicinity.[20]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[17][19]
-
Reaction Quenching and Workup: Always quench cyanide-containing reactions and perform workups in a basic solution (pH > 10) to prevent the formation of highly toxic and flammable hydrogen cyanide (HCN) gas.[16]
-
Waste Disposal: All cyanide waste must be segregated and treated as hazardous.[16] Decontaminate glassware and surfaces with a 10% bleach solution at a pH > 10.[16][18]
-
Emergency Preparedness: Know the location of and how to use the safety shower and eyewash station.[18] Have a cyanide exposure antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available and ensure personnel are trained in its use.[20] Never attempt mouth-to-mouth resuscitation on someone who has been exposed to cyanide.[16][18]
Q3: How do I purify my final nicotinonitrile product?
A3: The purification method depends on the physical state of your product and the nature of the impurities.
-
Recrystallization: This is the preferred method for solid products to achieve high purity.[21] The choice of solvent is critical and may require some screening.
-
Column Chromatography: This is the most versatile technique for both solid and oily products and is excellent for separating complex mixtures.[21]
-
Distillation: For liquid nicotinonitriles, distillation under reduced pressure can be an effective purification method.[6]
Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems you might encounter during the synthesis of nicotinonitriles, providing causative explanations and actionable solutions.
Problem 1: Low or No Product Yield in Dehydration of Nicotinamide
Possible Cause: Incomplete dehydration of the amide to the nitrile.
-
Causality: The dehydration of nicotinamide to nicotinonitrile using reagents like phosphorus pentoxide (P₂O₅) is a vigorous reaction that requires sufficient energy input and intimate mixing of the solid reagents.[6] Insufficient heating or poor mixing can lead to an incomplete reaction.
-
Solution:
-
Ensure both nicotinamide and P₂O₅ are finely powdered and thoroughly mixed before heating to maximize surface area contact.[6]
-
Heat the mixture vigorously with a direct flame, ensuring the entire mixture melts and reacts.[6]
-
The reaction is often performed under reduced pressure to facilitate the removal of the product by distillation as it forms.[6]
-
Experimental Protocol: Dehydration of Nicotinamide with P₂O₅ [6]
-
In a dry round-bottom flask, thoroughly mix powdered nicotinamide (1.0 eq) and phosphorus pentoxide (approx. 0.85 eq).
-
Set up for distillation under reduced pressure (15-20 mm Hg) with an air condenser.
-
Heat the flask vigorously with a high-temperature burner until the product distills over.
-
Collect the distillate, which is the nicotinonitrile product. The product can be further purified by redistillation.
Problem 2: Failure of the Sandmeyer Reaction
Possible Cause 1: Incomplete Diazotization
-
Causality: The formation of the diazonium salt from an aminopyridine is the critical first step. This reaction must be carried out at low temperatures (typically 0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[7] The dropwise addition of sodium nitrite is crucial to maintain this low temperature.[7]
-
Solution:
-
Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.
-
Add the sodium nitrite solution very slowly (dropwise) to the acidic solution of the aminopyridine, monitoring the temperature continuously.[7]
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization.[7]
-
Possible Cause 2: Catalyst Inactivity
-
Causality: The Sandmeyer reaction relies on a copper(I) catalyst (e.g., CuCN, CuBr, CuCl).[9][22] If the copper(I) salt has been oxidized to copper(II) through improper storage or handling, it will be ineffective in the catalytic cycle.
-
Solution:
-
Use freshly prepared or purchased high-purity copper(I) cyanide.
-
Ensure that the copper(I) salt is fully dissolved or suspended in the appropriate acid before adding the diazonium salt solution.[7]
-
Workflow for a Successful Sandmeyer Reaction
Caption: Experimental workflow for the Sandmeyer reaction.
Problem 3: Low Yield in Rosenmund-von Braun Reaction
Possible Cause: Poor Reactivity of Aryl Halide or Impure Copper Cyanide
-
Causality: The Rosenmund-von Braun reaction requires the nucleophilic substitution of a halide on the pyridine ring by cyanide. The reactivity of the halide is crucial (I > Br > Cl). Additionally, the reaction is sensitive to impurities in the copper(I) cyanide and requires high temperatures to proceed, which can lead to side reactions if not controlled.[11] The use of a high-boiling polar solvent is often necessary to facilitate the reaction.[11]
-
Solution:
-
If possible, use the more reactive 3-bromopyridine or 3-iodopyridine as a starting material.
-
Use a stoichiometric excess of high-purity copper(I) cyanide.
-
Employ a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine to ensure the reaction reaches the required temperature.[11]
-
Be aware that product purification can be challenging due to the high-boiling solvent and excess copper salts.[11]
-
Problem 4: Formation of Impurities
Possible Cause 1: Hydrolysis of the Nitrile Group
-
Causality: During workup or purification, especially under acidic or strongly basic conditions with water present, the nitrile group can be hydrolyzed to a carboxamide (nicotinamide) or further to a carboxylic acid (nicotinic acid).[23][24][25]
-
Solution:
-
Use anhydrous solvents and reagents whenever possible to minimize the presence of water.[23]
-
During workup, maintain neutral or mildly basic conditions if water is present.
-
If purification is done via chromatography, ensure the silica gel is not overly acidic. A neutral alumina column can be an alternative.
-
Possible Cause 2: Side Reactions from Strong Reagents
-
Causality: The use of highly reactive reagents or harsh conditions can lead to the formation of byproducts. For example, in multicomponent reactions, slight deviations in stoichiometry or temperature can favor alternative reaction pathways.[23]
-
Solution:
-
Carefully control the stoichiometry of the reactants.
-
Optimize the reaction temperature. A lower temperature for a longer duration might be preferable to a high temperature for a short time to minimize byproduct formation.[23]
-
Monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts and stop the reaction at the optimal time.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield of nicotinonitrile. While specific yields are highly substrate and condition-dependent, the following table provides a general comparison based on literature precedents.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield Range | Reference |
| Dehydration | Nicotinamide | P₂O₅ | 83-84% | [6] |
| Ammoxidation | 3-Methylpyridine | NH₃, O₂, Catalyst | High (Industrial) | [5] |
| Sandmeyer Reaction | 3-Aminopyridine | NaNO₂, H⁺, CuCN | 60-80% | [7][9] |
| Rosenmund-von Braun | 3-Bromopyridine | CuCN | Variable (up to 70%) | [11][12] |
| Multicomponent | Aldehyde, Malononitrile, etc. | Various Catalysts | 50-88% | [14] |
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jst.chem.yale.edu [jst.chem.yale.edu]
- 17. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 18. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
- 23. benchchem.com [benchchem.com]
- 24. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 25. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Alkoxynicotinonitriles
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-alkoxynicotinonitriles. These compounds are significant building blocks in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during their synthesis, focusing on the prevalent method of nucleophilic aromatic substitution (SNAr).
Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Issue 1: Low or No Product Yield
Question: My SNAr reaction of 2-chloronicotinonitrile with an alcohol is resulting in a significantly lower yield than expected. What are the primary factors I should investigate?
Answer: Persistently low yields are a common frustration. A systematic review of your experimental parameters is the most effective troubleshooting approach.[4][5] The synthesis of 2-alkoxynicotinonitriles, typically via a Williamson ether synthesis-like SNAr reaction, is sensitive to several factors.[6][7]
Initial Troubleshooting Workflow
References
- 1. Recursion's Drug Discovery Pipeline | Recursion [recursion.com]
- 2. Involving the pharmaceutical and biotech communities in medication development for substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Ethoxynicotinonitrile and its Derivatives
Welcome to the technical support center for 2-Ethoxynicotinonitrile and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable synthetic intermediates. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Troubleshooting Guide - Common Purification Scenarios
This section addresses specific, frequently encountered issues in a question-and-answer format. We diagnose the likely cause of the problem and provide actionable, field-proven solutions.
Q1: My final product is contaminated with the starting material, 2-chloronicotinonitrile. Standard recrystallization isn't separating them effectively. What is the best approach?
A: Co-crystallization or similar solubility profiles are likely preventing effective separation by recrystallization alone. The most robust method to separate these two compounds is flash column chromatography, leveraging the slight polarity difference between the chloro- and ethoxy- substituents.
Expertise & Experience: The starting material, 2-chloronicotinonitrile[1], and the product, this compound[2], are structurally very similar. While the ethoxy group is slightly more polar than the chloro group, this difference may not be sufficient for efficient separation through crystallization, especially if the impurity is present in low percentages. Column chromatography is the preferred method for separating compounds with subtle polarity differences.
Trustworthiness (Self-Validating System): The success of the chromatographic separation can be monitored in real-time using Thin-Layer Chromatography (TLC) before committing to a large-scale column. An optimized TLC solvent system should show clear separation (ΔRf > 0.2) between the product and the starting material spot.
dot
References
Technical Support Center: Synthesis of 2-Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of 2-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and provide clear, actionable solutions to achieve desired synthetic outcomes.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, making the selective functionalization of the pyridine ring a critical endeavor in modern organic synthesis.[1][2] However, the intrinsic electronic properties of the pyridine ring, characterized by its electron-deficient nature, present unique challenges.[1][3] The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic attack, primarily at the C2 and C4 positions.[4][5] This inherent reactivity often leads to a variety of side reactions, complicating product purification and reducing yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-substituted pyridines.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental problems, their probable causes rooted in common side reactions, and step-by-step solutions to mitigate these issues.
Problem 1: Low Yield and/or a Mixture of Regioisomers in Nucleophilic Aromatic Substitution (SNAr)
Symptom: Your SNAr reaction on a substituted pyridine results in a low yield of the desired 2-substituted product, or you observe a significant amount of the C4-substituted isomer.
Probable Cause(s):
-
Poor Regioselectivity: Nucleophilic attack on pyridines is electronically favored at both the C2 and C4 positions. This is due to the stabilization of the negative charge in the Meisenheimer intermediate by the electronegative nitrogen atom.[4][6][7] The balance between C2 and C4 substitution is influenced by sterics and the nature of the nucleophile and solvent.
-
Inadequate Ring Activation: The pyridine ring may not be sufficiently electron-deficient to react efficiently with the chosen nucleophile, especially if it lacks strong electron-withdrawing groups.[7]
-
Poor Leaving Group: The efficiency of SNAr reactions is highly dependent on the leaving group. For instance, in reactions with organolithium compounds, fluoride is often a better leaving group than other halogens.[7]
Proposed Solution(s):
-
Enhance Regioselectivity for C2 Substitution:
-
Steric Hindrance: If your starting material allows, introduce a sterically bulky substituent at the C4 position to favor nucleophilic attack at the less hindered C2 position.
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the Meisenheimer complex and thus the regioselectivity.[7] Experiment with a range of solvents to optimize for the desired isomer. For example, in some cases, switching from a non-polar to a polar aprotic solvent can alter the C2/C4 ratio.
-
-
Increase Reaction Rate and Yield:
-
Activate the Pyridine Ring: If your substrate is not sufficiently reactive, consider converting the pyridine to a pyridinium salt via N-alkylation or protonation. This significantly increases the ring's electrophilicity and accelerates the rate of nucleophilic substitution.[5][7]
-
Optimize Reaction Conditions: SNAr reactions on pyridines can be sensitive to temperature. Increasing the reaction temperature, sometimes up to 150°C, may be necessary for less reactive substrates.[7]
-
Problem 2: Dimerization and Low Yield in the Chichibabin Reaction
Symptom: When attempting to synthesize a 2-aminopyridine using the Chichibabin reaction, you observe a significant amount of a bipyridine byproduct and a low yield of the desired amine.
Probable Cause(s):
-
Dimerization: This is a known side reaction in the Chichibabin reaction, where two pyridine molecules couple to form a bipyridine.[8] This is particularly prevalent with certain substrates, such as 4-tert-butylpyridine, where dimerization can be the major product.[8]
-
Harsh Reaction Conditions: The traditional Chichibabin reaction often requires high temperatures (100–130°C), which can promote side reactions.[9]
Proposed Solution(s):
-
Modify Reaction Conditions:
-
Lower Temperature: For sensitive substrates, consider using milder variants of the Chichibabin reaction. For example, using potassium amide in liquid ammonia at lower temperatures with an oxidant like KMnO₄ has been shown to be effective for diazines and triazines.[9]
-
Solvent: The choice of an inert, high-boiling solvent like xylene or toluene is common, but optimization may be required for your specific substrate.[9]
-
-
Alternative Amination Strategies:
Problem 3: Mixture of Regioisomers and Acylation in the Minisci Reaction
Symptom: Your Minisci reaction to introduce an alkyl group at the C2 position of pyridine results in a mixture of C2 and C4 alkylated products, and you also observe an acylated byproduct.
Probable Cause(s):
-
Poor Regioselectivity: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, often yields a mixture of C2 and C4 isomers because the LUMO coefficients at these positions are often very similar.[12][13]
-
Acylation Side Reaction: Depending on the radical source, particularly when derived from carboxylic acids, the corresponding acyl radical can also form and react with the pyridine ring, leading to an acylated byproduct.[12]
Proposed Solution(s):
-
Improve Regioselectivity:
-
Blocking Groups: A highly effective strategy to achieve C4-alkylation is the use of a removable blocking group on the pyridine nitrogen. For example, a simple maleate-derived blocking group has been shown to direct Minisci-type alkylation exclusively to the C4 position.[14][15]
-
Reaction Parameter Optimization: The ratio of C2 to C4 substitution can be influenced by the nature of the radical, solvent polarity, and the Brønsted acid used for activation.[13] Systematic screening of these parameters may improve the desired regioselectivity.
-
-
Minimize Acylation:
-
Choice of Radical Precursor: If acylation is a significant issue, consider alternative radical precursors that are less prone to forming acyl radicals.
-
Temperature Control: Reaction temperature can influence the relative rates of alkylation and acylation. Careful temperature control may help to minimize the formation of the acylated byproduct.
-
Problem 4: Nucleophilic Addition to the Pyridine Ring during Lithiation
Symptom: When attempting to deprotonate a pyridine derivative at the C2 position using an organolithium reagent (e.g., n-BuLi), you observe products resulting from the addition of the organolithium to the C=N bond rather than the desired C-H functionalization.
Probable Cause(s):
-
Competitive Nucleophilic Addition: Organolithium reagents can act as nucleophiles and add to the electrophilic C2 position of the pyridine ring, forming a dihydropyridine intermediate.[16][17] This is a common side reaction that competes with the desired deprotonation.
Proposed Solution(s):
-
Use of Hindered Bases: To favor deprotonation over nucleophilic addition, use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[16][18] These bases are less likely to add to the pyridine ring due to their bulk.
-
Low-Temperature Conditions: Perform the lithiation at low temperatures (e.g., -78°C) to minimize the rate of nucleophilic addition.[16]
-
Directed Metalation: If your pyridine substrate has a suitable directing group, this can be used to achieve regioselective lithiation.
Frequently Asked Questions (FAQs)
Q1: How can I strategically use pyridine N-oxides to avoid side reactions in the synthesis of 2-substituted pyridines?
A1: Pyridine N-oxides are excellent intermediates for the synthesis of 2-substituted pyridines for several reasons:
-
Enhanced Reactivity and Regioselectivity: The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack.[10] It particularly enhances the reactivity at the C2 and C4 positions for nucleophilic substitution.[19]
-
Prevention of N-Coordination Issues: In transition-metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center, inhibiting catalysis.[3] Converting the pyridine to its N-oxide can mitigate this issue.
-
Milder Reaction Conditions: Functionalization of pyridine N-oxides can often be achieved under milder conditions compared to direct functionalization of the parent pyridine.[10][11]
Experimental Protocol: Synthesis of Pyridine N-oxide A common method for the synthesis of pyridine N-oxide is the oxidation of pyridine with a peroxy acid.[6][19]
-
In a well-ventilated fume hood, dissolve pyridine (1.0 eq) in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as 30% hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq).
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction to isolate the pyridine N-oxide.
After functionalization at the 2-position, the N-oxide can be deoxygenated using reagents like PCl₃ or zinc dust to yield the desired 2-substituted pyridine.[19]
Q2: What are the key factors determining regioselectivity (C2 vs. C4) in nucleophilic substitution on pyridines?
A2: The regioselectivity of nucleophilic attack on the pyridine ring is a delicate balance of electronic and steric factors:
-
Electronic Effects: Both the C2 and C4 positions are electronically activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[4][7] The negative charge of the intermediate is stabilized through resonance involving the nitrogen atom when attack occurs at these positions.[4]
-
Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position will favor attack at the more sterically accessible C4 position.[6] Conversely, a bulky substituent at the C4 position will direct the nucleophile to the C2 position.
-
Hard and Soft Acids and Bases (HSAB) Theory: In the context of N-acyl pyridinium salts, the regioselectivity of nucleophilic addition is highly dependent on the nature of the organometallic reagent. Hard nucleophiles, like Grignard reagents, tend to favor addition at the C2 position.[20]
Q3: My palladium-catalyzed cross-coupling reaction with a 2-halopyridine is sluggish. What could be the issue?
A3: A common issue in palladium-catalyzed cross-coupling reactions involving pyridines is the coordination of the pyridine nitrogen to the palladium catalyst.[3] This can lead to the formation of inactive catalyst species and slow down or completely inhibit the reaction.[21]
Troubleshooting Strategies:
-
Ligand Choice: Use bulky electron-rich phosphine ligands that can stabilize the active palladium species and compete with pyridine coordination.
-
Use of Additives: In some cases, the addition of a Lewis acid can coordinate to the pyridine nitrogen, preventing its interaction with the palladium catalyst.
-
Pyridine N-oxide Strategy: As mentioned earlier, converting the 2-halopyridine to its N-oxide can prevent catalyst inhibition. The N-oxide can be removed in a subsequent step.
Visualizations
Decision Tree for Troubleshooting 2-Substituted Pyridine Synthesis
Caption: A decision tree to diagnose and solve common issues in the synthesis of 2-substituted pyridines.
Mechanism of a Dimerization Side Reaction in the Chichibabin Reaction
Caption: Competing pathways of amination and dimerization in the Chichibabin reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. baranlab.org [baranlab.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
preventing decomposition of 2-Ethoxynicotinonitrile during workup
Technical Support Center: 2-Ethoxynicotinonitrile
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we address common challenges related to the stability of this compound, particularly during the critical workup phase of a reaction. Our goal is to provide you with the insights and protocols necessary to minimize degradation and maximize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during workup?
A1: The main decomposition pathways for this compound involve hydrolysis of the nitrile and/or the ethoxy group. These reactions are typically catalyzed by the presence of acidic or basic conditions, which are common in many reaction workups.
-
Nitrile Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, which can proceed under both acidic and basic conditions to form an amide intermediate (2-ethoxy-nicotinamide) and subsequently a carboxylic acid (2-ethoxynicotinic acid).[1][2][3][4] The pyridine ring's electron-withdrawing nature can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[5]
-
Ethoxy Group Hydrolysis: The ethoxy group (-OCH2CH3) can be cleaved under acidic conditions to yield 2-hydroxy-nicotinonitrile. This is a common reaction for alkoxy pyridines.
Q2: My reaction mixture is acidic. What specific precautions should I take during the aqueous workup?
A2: Acidic conditions pose a significant risk for the hydrolysis of both the nitrile and ethoxy groups.[3][4] To mitigate this, consider the following strategies:
-
Neutralize with a Mild Base: Carefully neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a mild inorganic base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) solution. Avoid strong bases like sodium hydroxide (NaOH) as they can promote nitrile hydrolysis.
-
Minimize Contact Time: Reduce the time the compound is in contact with the acidic aqueous phase. Perform extractions swiftly.
-
Use Cold Solutions: Perform the neutralization and extraction steps using chilled solutions (0-5 °C) to slow down the rate of hydrolysis.
-
Brine Wash: After extraction into an organic solvent, wash the organic layer with brine (saturated NaCl solution) to remove residual water and acid.
Q3: I've noticed an unexpected polar impurity in my crude product after a basic workup. What could it be?
A3: A polar impurity observed after a basic workup is likely the result of nitrile hydrolysis to the corresponding amide (2-ethoxy-nicotinamide) or carboxylic acid (2-ethoxynicotinic acid).[2][4] Strong bases like NaOH or KOH can readily facilitate this transformation, especially at elevated temperatures.
Q4: Can I use column chromatography to purify this compound? What are the potential pitfalls?
A4: Yes, silica gel column chromatography is a common method for purifying this compound. However, standard silica gel is slightly acidic and can cause decomposition on the column, especially if the elution process is slow. To avoid this:
-
Use Deactivated Silica: Consider deactivating the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v in the eluent). This will neutralize the acidic sites on the silica.
-
Swift Elution: Run the column efficiently to minimize the residence time of the compound on the stationary phase.
-
Solvent Choice: Use a neutral solvent system, such as a mixture of hexanes and ethyl acetate. Avoid using acidic or basic additives in your eluent unless necessary for separation, in which case, the deactivation of silica becomes even more critical.
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Low isolated yield after workup | Decomposition due to harsh pH conditions during extraction. | Neutralize the reaction mixture to pH ~7 with a mild base (e.g., NaHCO3) before extraction. Perform extractions quickly and at low temperatures. |
| Presence of a highly polar spot on TLC of crude product | Hydrolysis of the nitrile group to an amide or carboxylic acid. | Avoid strong acids or bases in the workup. If a basic wash is necessary, use a weak base like NaHCO3 and keep the contact time minimal. |
| Streaking or decomposition on the silica column | Acidity of the silica gel causing on-column decomposition. | Deactivate the silica gel with triethylamine. Choose a neutral eluent system and perform the chromatography as quickly as possible. |
| Formation of 2-hydroxynicotinonitrile as a byproduct | Hydrolysis of the ethoxy group under acidic conditions. | Ensure complete neutralization before any concentration steps that might increase the acid concentration. Minimize exposure to any acidic reagents. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction in an Aprotic Solvent
This protocol is designed to minimize the risk of hydrolysis of this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution, chilled
-
Ethyl acetate (or other suitable organic solvent), chilled
-
Brine (saturated aqueous NaCl solution), chilled
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the chilled saturated NaHCO3 solution to the reaction mixture with stirring until the pH of the aqueous layer is ~7-8.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with chilled ethyl acetate (3x).
-
Combine the organic layers.
-
Wash the combined organic layers with chilled brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
Procedure:
-
Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Prepare the silica gel slurry using the triethylamine-containing eluent.
-
Pack the chromatography column with the prepared slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
Visualizing the Problem: Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for this compound under acidic and basic workup conditions.
Caption: Decomposition of this compound under acidic and basic conditions.
Workflow for Minimizing Decomposition
This workflow provides a logical sequence of steps to follow to prevent the degradation of this compound during workup and purification.
Caption: Recommended workflow for the workup and purification of this compound.
References
Technical Support Center: Navigating Scale-Up Challenges in the Production of 2-Ethoxynicotinonitrile
Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxynicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the production of this key chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively and safely.
Introduction to the Synthesis of this compound
The primary industrial route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-chloronicotinonitrile is reacted with sodium ethoxide to yield the desired product. While seemingly straightforward, scaling this process from the laboratory bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and safety.
This guide will address these challenges in a practical question-and-answer format, providing you with the necessary tools to anticipate, diagnose, and resolve common scale-up issues.
Troubleshooting Guide and FAQs
Section 1: Reaction and Reagent-Related Issues
Question 1: My reaction yield is consistently low, even with a stoichiometric excess of sodium ethoxide. What are the likely causes and how can I improve it?
Answer: Low yields in the ethoxylation of 2-chloronicotinonitrile can often be traced back to several key factors, particularly when scaling up.
-
Moisture Contamination: Sodium ethoxide is a potent base and is highly reactive with water. Any moisture present in your reactor, solvents, or even the 2-chloronicotinonitrile starting material will consume the sodium ethoxide, reducing the amount available for the desired SN2 reaction.[1] This also can lead to the formation of byproducts.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware and reactors are thoroughly dried before use. Use of an oven or a hot air gun followed by cooling under an inert atmosphere (nitrogen or argon) is recommended.
-
Solvent Purity: Employ anhydrous ethanol for the reaction. If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the ethanol is of a high grade and low water content. Commercially available anhydrous ethanol should be used from a freshly opened container or dried over molecular sieves.
-
Reagent Quality: The 2-chloronicotinonitrile should be dry. If necessary, it can be dried under vacuum or by azeotropic distillation with a suitable solvent.
-
-
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.
-
Troubleshooting:
-
Reaction Monitoring: At scale, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This will help determine the optimal reaction time.
-
Effective Agitation: As the reaction volume increases, so does the importance of efficient stirring. Ensure your agitation is sufficient to maintain a homogeneous mixture, especially if the sodium ethoxide is not fully soluble.
-
-
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination.[2][3] While less likely with an aromatic halide, it's a possibility to consider, especially at elevated temperatures. Another significant side reaction is the hydrolysis of the starting material or product if water is present.
-
Troubleshooting:
-
Temperature Control: Maintain a controlled reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures can favor side reactions. An initial exothermic reaction may be observed upon mixing the reagents, so controlled addition and cooling capabilities are important.[1]
-
Strictly Anhydrous Conditions: As mentioned, preventing moisture ingress is critical to avoid hydrolysis.
-
-
Question 2: I am observing a significant amount of an impurity with a similar retention time to my product in the HPLC analysis. What could this be and how can I prevent its formation?
Answer: An impurity with a similar polarity to this compound is likely a structurally related compound. The most probable culprits are:
-
2-Hydroxynicotinonitrile: This can form if there is incomplete conversion of the hydroxyl group to the ethoxide during the preparation of sodium ethoxide, or if there is hydrolysis of the 2-chloronicotinonitrile starting material due to the presence of water.
-
Prevention: Ensure the complete reaction of sodium with ethanol when preparing sodium ethoxide in situ. When using commercial sodium ethoxide, ensure it is of high purity and handled under strictly anhydrous conditions.
-
-
Unreacted 2-chloronicotinonitrile: Incomplete reaction will leave residual starting material, which may co-elute or have a similar retention time depending on the HPLC method.
-
Prevention: Use a slight excess of sodium ethoxide (e.g., 1.1-1.2 equivalents) and ensure adequate reaction time and temperature, as confirmed by in-process monitoring.
-
-
Byproducts from the starting material: The purity of the starting 2-chloronicotinonitrile is crucial. Impurities in the starting material will likely carry through to the final product. For instance, if the synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide is not well-controlled, acidic impurities may be present.[4]
-
Prevention: Ensure the 2-chloronicotinonitrile used is of high purity. If necessary, purify the starting material before use, for example by recrystallization.[4]
-
To definitively identify the impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable as they provide molecular weight information.[5][6]
Question 3: The reaction mixture darkens significantly upon adding the reagents, and I'm concerned about thermal runaway. What are the safety considerations for this reaction at scale?
Answer: The reaction between 2-chloronicotinonitrile and sodium ethoxide is exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, known as a thermal runaway, which can result in a dangerous increase in pressure and potentially an explosion.[5][7][8][9][10][11]
-
Key Safety Measures:
-
Controlled Addition: Add the sodium ethoxide solution to the 2-chloronicotinonitrile solution (or vice-versa, depending on your process) slowly and in a controlled manner.
-
Cooling System: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to manage the heat generated.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated probe.
-
Emergency Quenching Plan: Have a pre-defined and tested plan to quench the reaction in case of a thermal runaway. This could involve the rapid addition of a cold, inert solvent or a quenching agent.
-
Pressure Relief: The reactor should be equipped with a pressure relief valve or a rupture disk to safely vent any overpressure.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is crucial not only for preventing side reactions but also for safety, as it prevents the formation of flammable mixtures.
-
A thorough process safety assessment, including reaction calorimetry studies, is highly recommended before scaling up any exothermic reaction.[7]
Section 2: Work-up and Purification Challenges
Question 4: After quenching the reaction, I am struggling with the work-up, and my product is being lost during extraction. What is the best approach for an efficient work-up?
Answer: An effective work-up is crucial for isolating the crude product with minimal losses.
-
Quenching: The reaction is typically quenched by the addition of water to neutralize any unreacted sodium ethoxide and dissolve the sodium chloride byproduct. A controlled addition of water is necessary to manage any exotherm.
-
Solvent Extraction: this compound is an organic compound and should be extracted into a suitable water-immiscible organic solvent.
-
Solvent Choice: Dichloromethane, ethyl acetate, or toluene are common choices. The selection will depend on the subsequent purification steps.
-
Emulsion Formation: At scale, emulsions can be a significant issue during extraction. To minimize emulsion formation, use a brine wash (saturated aqueous sodium chloride solution) for the final aqueous wash. If an emulsion does form, allowing the mixture to stand, gentle stirring, or the addition of a small amount of a different solvent can help to break it.
-
pH Adjustment: Ensure the aqueous layer is neutral or slightly basic before extraction to keep the product in its neutral form and maximize its solubility in the organic phase.
-
Question 5: My crude this compound is an oil/low-melting solid and difficult to purify. What are the recommended purification methods for industrial scale?
Answer: The choice of purification method will depend on the purity of the crude product and the desired final purity.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, this is often the most effective and scalable purification method.
-
Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for crystallization include isopropanol, ethanol, hexanes, or mixtures thereof.
-
Seeding: To ensure consistent crystallization and control crystal size, seeding the supersaturated solution with a small amount of pure this compound is recommended.
-
-
Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation is a viable option.[3][9][12][13][14] This technique is particularly useful for separating the product from non-volatile impurities.
-
Reduced Pressure: Distilling under reduced pressure lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure.[3]
-
Fractional Distillation: If there are impurities with boiling points close to that of the product, a fractional distillation column will be necessary to achieve good separation.
-
-
Chromatography: While highly effective for purification, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.
Section 3: Quality Control and Analysis
Question 6: How can I accurately determine the purity of my final this compound product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting non-volatile impurities.[8][11][15][16][17]
-
Method Development: A suitable HPLC method should be developed and validated. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a buffer) is a common starting point. UV detection is appropriate for this molecule.
-
Purity Calculation: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of this compound should be used.
-
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and can be used to determine purity and detect volatile impurities, such as residual solvents.[5][18][19][20]
-
Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) should be used.
-
Detection: Flame Ionization Detection (FID) is a common and robust detector for organic compounds. Mass Spectrometry (MS) can be used for identification of unknown impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also be used to detect and identify impurities if they are present at sufficient levels.
-
Melting Point: For a solid product, a sharp melting point range is a good indicator of high purity.
Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by TLC
-
Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture and quench it in a vial containing water and a small amount of ethyl acetate. Shake vigorously.
-
Spotting: Use a capillary tube to spot the organic layer onto a silica gel TLC plate. Also spot the starting material (2-chloronicotinonitrile) and, if available, the pure product as references.
-
Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a short-path distillation head (or a fractionating column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly greased.[9]
-
Sample and Stirring: Place the crude this compound and a magnetic stir bar in the distillation flask. Boiling chips are not effective under vacuum.[9]
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collection: Collect the fractions that distill at the expected boiling point at the given pressure. It is common for the boiling point to fluctuate slightly with pressure changes.[9]
-
Shutdown: After collecting the desired product, cool the apparatus to room temperature before slowly releasing the vacuum.
Visualizations
Reaction Scheme: Williamson Ether Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Sodium Ethoxide Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting reagent, 2-chloronicotinonitrile. |
| Reaction Temperature | 50 - 80 °C (typical) | Balances reaction rate with minimizing side reactions. Monitor for exotherm. |
| Reaction Time | 2 - 8 hours (typical) | Should be determined by in-process monitoring (TLC, HPLC, or GC). |
| Purity of Solvents | Anhydrous grade (<0.005% water) | Minimizes consumption of sodium ethoxide and hydrolysis side reactions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Pyridone synthesis [organic-chemistry.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. dl.ndl.go.jp [dl.ndl.go.jp]
- 8. torontech.com [torontech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. buschvacuum.com [buschvacuum.com]
- 13. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 14. youtube.com [youtube.com]
- 15. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 20. Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Impurities in the Ethoxylation of 2-Chloronicotinonitrile
Welcome to the technical support guide for the synthesis of 2-ethoxy-3-cyanopyridine via the ethoxylation of 2-chloronicotinonitrile. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this critical reaction, enhance product purity, and troubleshoot common experimental challenges. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, achieving high purity in this step is paramount. This guide provides in-depth, field-proven insights based on established chemical principles to help you navigate the complexities of this synthesis.
Section 1: The Core Reaction and Potential Impurity Pathways
Understanding the fundamental reaction mechanism and the origins of common impurities is the first step toward effective troubleshooting and optimization.
FAQ 1.1: What is the primary mechanism for the ethoxylation of 2-chloronicotinonitrile?
The conversion of 2-chloronicotinonitrile to 2-ethoxy-3-cyanopyridine proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, particularly with the electron-withdrawing nitrile group (-CN) at the 3-position, is activated for nucleophilic attack. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The complex then stabilizes by expelling the chloride ion, yielding the final ethoxylated product.
Caption: SNAr reaction pathway for 2-chloronicotinonitrile ethoxylation.
FAQ 1.2: What are the most common impurities I should expect, and how do they form?
The majority of impurities arise from the presence of water or incomplete reactions. The primary culprits are unreacted starting material, hydrolysis of the starting material, and hydrolysis of the product's nitrile group.
-
Unreacted 2-Chloronicotinonitrile: Leftover starting material due to incomplete conversion.
-
2-Hydroxynicotinonitrile: This forms when 2-chloronicotinonitrile reacts with water or hydroxide ions instead of ethoxide.[1][2] This impurity is particularly problematic as it can exist in equilibrium with its 2-pyridone tautomer and may undergo subsequent side reactions.
-
2-Ethoxynicotinamide: The nitrile group (-CN) on the desired product is susceptible to hydrolysis under basic conditions, especially during work-up or if the reaction is run "wet," converting it to a primary amide (-CONH₂).
-
Acidic Impurities: The synthesis of the 2-chloronicotinonitrile starting material can introduce acidic residues.[3] If not removed, these can interfere with the basicity of the reaction medium.
Caption: Key side reactions leading to common process impurities.
Section 2: Troubleshooting Guide: Reaction Phase
This section addresses common issues encountered during the reaction setup and execution.
Q2.1: My reaction is not going to completion, leaving significant unreacted 2-chloronicotinonitrile. What are the likely causes?
Answer: Incomplete conversion is typically traced back to three factors: insufficient nucleophile, suboptimal temperature, or inadequate reaction time.
-
Causality (Nucleophile): The active nucleophile is the ethoxide ion. If you are generating it in situ from ethanol using a base, the stoichiometry and strength of the base are critical. Using bases like NaOH or KOH introduces water, which can consume the starting material in a competing hydrolysis reaction.[1] Furthermore, any acidic impurities in the starting 2-chloronicotinonitrile can neutralize the base, reducing the amount of available ethoxide.[3]
-
Recommended Actions:
-
Use a Strong, Anhydrous Base: Sodium hydride (NaH) is an excellent choice as it reacts with ethanol to form sodium ethoxide and hydrogen gas, which does not interfere with the reaction. Alternatively, use commercially prepared sodium ethoxide.
-
Ensure Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the ethoxide source to drive the reaction to completion.
-
Optimize Temperature: While the reaction is often exothermic[4], it still requires sufficient thermal energy. Monitor the reaction progress (e.g., by TLC or HPLC) and consider a modest increase in temperature (e.g., from room temperature to 50-60 °C) if the reaction stalls.
-
Purify Starting Material: If acidic impurities are suspected, wash the 2-chloronicotinonitrile with a dilute base (like 5% sodium hydroxide solution), followed by water, and dry thoroughly before use, as described in established procedures.[3]
-
Q2.2: I am observing significant hydrolysis of my nitrile group to 2-ethoxynicotinamide. How can I prevent this?
Answer: Nitrile hydrolysis is almost exclusively caused by the presence of water in a basic environment. This can occur during the reaction itself or, more commonly, during the aqueous work-up.
-
Causality (Water Source): Water can be introduced from several sources: wet solvents (ethanol), using aqueous bases (NaOH/KOH), or exposure to atmospheric moisture. The combination of water and a strong base creates hydroxide ions that can attack the electrophilic carbon of the nitrile group.
-
Recommended Actions:
-
Maintain Strictly Anhydrous Conditions: Use absolute (anhydrous) ethanol. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
Avoid Aqueous Bases: As mentioned, use NaH or commercial sodium ethoxide to avoid generating water in situ.
-
Control Work-up Conditions: When quenching the reaction, use cold, dilute acid to neutralize the base quickly. Avoid prolonged exposure of the product to basic aqueous solutions. Extract the product into an organic solvent promptly after neutralization.
-
Q2.3: My analysis shows the presence of 2-hydroxynicotinonitrile. Why is this happening and how do I stop it?
Answer: The formation of 2-hydroxynicotinonitrile is a direct result of hydrolysis of the C-Cl bond on your starting material.[1] This is a competing SNAr reaction where water or hydroxide acts as the nucleophile instead of ethoxide.
-
Causality (Competing Nucleophile): Hydroxide (OH⁻) is a strong nucleophile. If water is present, especially when using a base like NaOH or KOH, hydroxide ions will be present and will compete with ethoxide, leading to the undesired hydroxy-byproduct.
-
Recommended Actions:
-
Eliminate Water: This is the most critical action. The strategies outlined in Q2.2 (anhydrous solvent, inert atmosphere, non-aqueous base) are essential here.
-
Use Pre-formed Ethoxide: Using sodium ethoxide powder directly in anhydrous ethanol ensures that ethoxide is the only significant nucleophile present at the start of the reaction.
-
Temperature Control: Very high temperatures can sometimes favor hydrolysis, especially if trace moisture is present. Maintain moderate and controlled heating.
-
Section 3: Protocols & Best Practices
Adhering to a validated protocol is key to achieving reproducibility and high purity.
Protocol 3.1: Recommended Protocol for High-Purity Synthesis of 2-Ethoxy-3-cyanopyridine
This protocol is designed as a self-validating system, where adherence to anhydrous technique is the primary control for preventing side reactions.
Materials:
-
2-Chloronicotinonitrile (purified, >99%)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethanol (Absolute, anhydrous, <0.05% water)
-
Diethyl ether or Ethyl acetate (anhydrous, for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a positive pressure of nitrogen.
-
Ethoxide Formation: In the reaction flask, add absolute ethanol (approx. 10 mL per 1 g of starting material). Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Stir the mixture until the gas evolution ceases and all the sodium hydride has reacted (typically 30-45 minutes).
-
Substrate Addition: Dissolve 2-chloronicotinonitrile (1.0 equivalent) in a minimum amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by slowly adding saturated aqueous NH₄Cl solution until the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x) to remove residual salts and ethanol.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-ethoxy-3-cyanopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Protocol 3.2: Analytical Method for Impurity Profiling by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Elution Order: 2-Hydroxynicotinonitrile (most polar) -> 2-Ethoxynicotinamide -> 2-Ethoxy-3-cyanopyridine -> 2-Chloronicotinonitrile (least polar).
Section 4: Data Summary & Visualization
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Common Origin | Mitigation Strategy |
| 2-Chloronicotinonitrile | 2-Cl-3-CN-Py | Incomplete reaction | Use 1.1-1.2 eq. of ethoxide; increase reaction time/temperature; ensure purity of SM. |
| 2-Hydroxynicotinonitrile | 2-OH-3-CN-Py | Reaction of SM with H₂O/OH⁻.[1] | Use anhydrous reagents and solvents; use a non-aqueous base (NaH); maintain inert atmosphere. |
| 2-Ethoxynicotinamide | 2-EtO-3-CONH₂-Py | Hydrolysis of product nitrile group. | Use anhydrous conditions; avoid prolonged exposure to base during work-up; neutralize promptly. |
Table 2: Recommended Reaction Conditions vs. Potential Outcomes
| Parameter | Recommended Condition | Consequence of Deviation |
| Base | Sodium Hydride (NaH) or NaOEt | Deviation: NaOH, KOH. Outcome: Water formation, leading to hydrolysis byproducts.[1] |
| Solvent | Absolute Ethanol (<0.05% H₂O) | Deviation: Reagent-grade ethanol. Outcome: Source of water for hydrolysis side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Deviation: Air. Outcome: Introduction of atmospheric moisture. |
| Temperature | 50-60 °C (or as optimized) | Deviation: Too low -> Incomplete reaction. Too high -> Potential for increased side reactions. |
| Work-up | Quench with NH₄Cl (neutral pH) | Deviation: Prolonged basic quench. Outcome: Increased risk of nitrile hydrolysis on the product. |
References
Validation & Comparative
A Definitive Guide to the Structural Validation of 2-Ethoxynicotinonitrile using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Ethoxynicotinonitrile, a substituted pyridine derivative of interest. By leveraging predicted ¹H and ¹³C NMR data, we will demonstrate how this powerful analytical technique can definitively validate the target structure against its potential isomers, ensuring the integrity of research and development endeavors.
The Imperative of Structural Validation in Nicotinonitrile Chemistry
Nicotinonitrile scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The precise positioning of substituents on the pyridine ring is critical to a molecule's function and properties. Positional isomers, while having the same molecular formula, can exhibit vastly different chemical reactivity, biological activity, and physical characteristics. Therefore, a robust and unequivocal method for structure determination is paramount. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, provides a detailed molecular fingerprint, enabling the confident assignment of a compound's constitution.[1]
Deciphering the NMR Signature of this compound
To establish a baseline for validation, we will first examine the predicted ¹H and ¹³C NMR spectra of our target molecule, this compound. These predictions are generated using established computational algorithms that consider the electronic effects of the ethoxy and nitrile substituents on the pyridine ring.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the ethoxy group. The electron-withdrawing nature of the nitrogen atom and the nitrile group, along with the electron-donating character of the ethoxy group, creates a unique electronic environment for each proton.
The aromatic region will display three signals corresponding to H-4, H-5, and H-6.
-
H-6 , being ortho to the electronegative nitrogen, is expected to be the most deshielded, appearing at the lowest field.
-
H-4 and H-5 will appear at higher fields, with their precise chemical shifts influenced by both the nitrogen and the substituents.
The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), a classic ethyl pattern, due to spin-spin coupling.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the pyridine ring and the two carbons of the ethoxy group.
-
The carbon bearing the nitrile group (C-3 ) and the carbon attached to the ethoxy group (C-2 ) will have characteristic chemical shifts.
-
The nitrile carbon (CN ) will appear in the typical downfield region for nitriles.
-
The remaining pyridine carbons (C-4, C-5, C-6 ) and the ethoxy carbons (CH₂ and CH₃ ) will have predictable chemical shifts based on their electronic environment.
Comparative Analysis: Distinguishing this compound from its Isomers
To illustrate the power of NMR in structural validation, we will compare the predicted spectra of this compound with two of its positional isomers: 4-Ethoxynicotinonitrile and 6-Ethoxynicotinonitrile.
Isomeric Contenders:
-
4-Ethoxynicotinonitrile: The ethoxy group is at the 4-position, and the nitrile group is at the 3-position.
-
6-Ethoxynicotinonitrile: The ethoxy group is at the 6-position, and the nitrile group is at the 3-position.
The key to differentiation lies in the distinct electronic environments and, consequently, the unique chemical shifts and coupling patterns for the protons and carbons in each isomer.
Predicted NMR Data: A Head-to-Head Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These values provide a quantitative basis for structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 4-Ethoxynicotinonitrile | 6-Ethoxynicotinonitrile |
| H-2 | - | ~8.5 (s) | - |
| H-4 | ~7.8 (dd) | - | ~8.0 (d) |
| H-5 | ~7.1 (dd) | ~7.0 (d) | ~7.2 (d) |
| H-6 | ~8.4 (dd) | ~8.6 (s) | - |
| OCH₂ | ~4.5 (q) | ~4.3 (q) | ~4.6 (q) |
| CH₃ | ~1.4 (t) | ~1.4 (t) | ~1.5 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 4-Ethoxynicotinonitrile | 6-Ethoxynicotinonitrile |
| C-2 | ~163 | ~155 | ~165 |
| C-3 | ~108 | ~118 | ~105 |
| C-4 | ~140 | ~165 | ~142 |
| C-5 | ~118 | ~110 | ~115 |
| C-6 | ~153 | ~152 | ~160 |
| CN | ~116 | ~115 | ~117 |
| OCH₂ | ~63 | ~65 | ~62 |
| CH₃ | ~14 | ~14 | ~15 |
Disclaimer: These are predicted values and may vary slightly from experimental data depending on the solvent and other experimental conditions.
The Workflow of Structural Validation: A Visual Guide
The process of validating the structure of this compound using NMR follows a logical progression, from sample preparation to spectral interpretation and comparison.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of a nicotinonitrile sample.
I. Sample Preparation [2]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can slightly affect chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.
II. NMR Spectrometer Setup and Data Acquisition [3]
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis of all carbon signals, especially quaternary carbons.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments and assigning quaternary carbons.[4]
-
Conclusion: The Decisive Power of NMR
The predicted NMR data clearly demonstrates that ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural validation of this compound. The unique patterns of chemical shifts and spin-spin couplings for the target molecule, when compared to its potential isomers, provide an unambiguous fingerprint. By following a systematic experimental protocol and a logical workflow for data interpretation, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.
References
A Comparative Guide to LC-MS Analysis for Purity Assessment of 2-Ethoxynicotinonitrile
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 2-Ethoxynicotinonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents supporting data, and contrasts LC-MS with viable alternative analytical techniques.
Introduction: The Criticality of Purity in Synthesis Intermediates
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This principle extends to all starting materials and intermediates, as impurities introduced at any stage can carry through to the final product, potentially altering its pharmacological or toxicological profile.[1] this compound (CAS 14248-71-6) serves as a vital building block in the synthesis of more complex molecules.[2][3] Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the integrity of the entire synthetic process and the safety of the resulting API. This guide will explore the robust capabilities of LC-MS in establishing a comprehensive purity profile for this specific nitrile compound.
The Analytical Challenge: Potential Impurities in this compound
A robust purity assessment method must be capable of separating and detecting the target compound from a range of potential impurities. These can originate from the synthetic route or from subsequent degradation.[4][]
Synthesis-Related Impurities
While multiple synthetic routes exist for nitriles, a common approach for an alkoxy-substituted pyridine like this compound is a nucleophilic aromatic substitution reaction. A plausible route involves the reaction of 2-chloronicotinonitrile with sodium ethoxide.
Based on this pathway, potential process-related impurities include:
-
Unreacted Starting Materials: 2-chloronicotinonitrile.
-
By-products: Impurities arising from side reactions, such as the hydrolysis of the nitrile group to an amide or carboxylic acid under non-anhydrous conditions.
-
Reagent-Related Impurities: Contaminants from the sodium ethoxide or solvents used.
Degradation Products
This compound may be susceptible to degradation under specific environmental conditions. A forced degradation study, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light), is essential to identify potential degradants and develop a stability-indicating method.[6][7] Potential degradation pathways include:
-
Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group, forming 2-hydroxynicotinonitrile. The nitrile group itself can also hydrolyze to 2-ethoxynicotinamide.
-
Oxidation: The pyridine ring or ethoxy group could be susceptible to oxidation, leading to N-oxides or other oxidative products.
LC-MS: The Gold Standard for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry.[8] This combination is exceptionally well-suited for impurity profiling because it provides not only retention time data but also molecular weight information, which is crucial for identifying unknown impurities.[9][10]
Causality Behind Method Development Choices
The development of a successful LC-MS method hinges on strategic choices tailored to the analyte's physicochemical properties.
-
Chromatography (The "LC" part): For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[11] A C18 column is selected for its versatility and ability to retain a wide range of organic molecules. A gradient elution using a water/acetonitrile mobile phase with a mild acid modifier (formic acid) is employed. The formic acid serves two purposes: it sharpens peak shape by protonating silanol groups on the stationary phase and aids in the ionization of the analyte for MS detection.
-
Spectrometry (The "MS" part): Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule as it is a soft ionization method that typically produces an intact protonated molecule [M+H]⁺. This allows for straightforward determination of the molecular weight. A high-resolution mass spectrometer (like a Quadrupole Time-of-Flight, Q-TOF) can provide highly accurate mass data, enabling the determination of elemental composition for unknown impurity identification.
Experimental Protocol: LC-MS Purity Analysis
This protocol outlines a validated, stability-indicating method for the purity assessment of this compound.
-
Sample Preparation:
-
Accurately weigh 5.0 mg of the this compound sample.
-
Dissolve the sample in 50.0 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 100 µg/mL stock solution.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
LC-MS Conditions:
-
Instrument: High-Resolution LC-MS System (e.g., Agilent 6545 Q-TOF or equivalent).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
MS Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Workflow for LC-MS Purity Assessment
Caption: Workflow for the LC-MS purity analysis of this compound.
Method Validation: Ensuring Trustworthiness
An analytical method is only reliable if it is validated.[12] Validation demonstrates that the method is "fit for purpose." According to International Council for Harmonisation (ICH) guidelines, key validation parameters must be assessed.[1][13]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. | The main peak is resolved from all impurity peaks (Resolution > 1.5). Peak purity analysis (using DAD/PDA) shows no co-elution. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 over a defined concentration range (e.g., LOQ to 150% of target).[14] |
| LOD & LOQ | Limit of Detection (LOD) is the lowest amount of analyte that can be detected. Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable precision and accuracy. | LOD: Signal-to-Noise Ratio (S/N) ≥ 3. LOQ: S/N ≥ 10. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at different concentration levels. | Recovery between 90.0% and 110.0% for each level.[13] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate ±5%, column temp ±2°C). | RSD of results should remain within acceptable limits (e.g., ≤ 5.0%). |
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a premier technique, other methods can also be used for purity assessment. The choice depends on the specific information required, available instrumentation, and the stage of development.
| Technique | Principle | Advantages for this compound | Limitations |
| LC-MS | Separation by chromatography, detection by mass.[8] | High Specificity & Sensitivity: Provides molecular weight for impurity identification.[9] Versatile: Suitable for a wide range of polar and non-polar, non-volatile compounds. | Higher cost and complexity compared to HPLC-UV. Potential for ion suppression. |
| HPLC-UV | Separation by chromatography, detection by UV absorbance.[4] | Robust & Cost-Effective: Widely available, excellent for routine QC. Quantitative Accuracy: Provides reliable quantitative data for known impurities. | Limited Identification: Cannot identify unknown impurities without reference standards. Co-eluting impurities with similar UV spectra can be missed. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass.[4] | Excellent for Volatiles: Ideal for analyzing residual solvents or volatile by-products. | Thermal Lability: Not suitable for non-volatile or thermally labile compounds. Nitriles can sometimes degrade in the hot injector port.[15] |
| qNMR | Quantitative Nuclear Magnetic Resonance. Provides structural information and absolute quantification without a reference standard for the analyte. | Absolute Quantification: Can determine purity without a specific reference standard of the main component. Structural Confirmation: Confirms the structure of the main compound and can help identify impurities. | Lower Sensitivity: Not suitable for detecting trace-level impurities (<0.1%). Signal overlap can complicate analysis in complex mixtures.[11] |
Logical Framework for Purity Method Selection
The selection of an analytical technique is a logical process driven by the specific questions that need to be answered.
Caption: Decision tree for selecting the appropriate purity assessment technique.
Conclusion
For the comprehensive purity assessment of this compound, LC-MS stands out as the most powerful and informative technique. Its ability to separate, quantify, and tentatively identify unknown impurities in a single run provides an unparalleled level of confidence in the quality of this critical pharmaceutical intermediate.[8][9] While methods like HPLC-UV are invaluable for routine quality control and GC-MS is essential for volatile impurity analysis, LC-MS is the cornerstone for method development, impurity identification, and ensuring the development of a robust and safe manufacturing process. A multi-faceted approach, leveraging the strengths of each technique, provides the most complete and trustworthy purity profile.[11]
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 14248-71-6 [sigmaaldrich.com]
- 3. 14248-71-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
The Evolving Landscape of 2-Alkoxynicotinonitriles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the 2-alkoxynicotinonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities. Its derivatives have shown promise as potent inhibitors of kinases, cholinesterases, and microbial growth, making them a focal point of intensive research. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-alkoxynicotinonitrile derivatives, offering field-proven insights and experimental data to inform future drug discovery efforts.
Unraveling the Therapeutic Potential: A Tale of Three Targets
The therapeutic breadth of 2-alkoxynicotinonitrile derivatives is best understood by examining their activity against three distinct and significant biological targets: Pim-1 kinase, a key player in cancer progression; cholinesterases, central to the pathology of neurodegenerative diseases; and various microbial strains, addressing the pressing need for new antimicrobial agents.
The Anti-Cancer Frontier: Targeting PIM-1 Kinase
The PIM-1 kinase, a serine/threonine kinase, is a critical regulator of cell survival and proliferation. Its overexpression is implicated in numerous cancers, making it an attractive target for therapeutic intervention. Nicotinonitrile derivatives have demonstrated significant potential as PIM-1 inhibitors.
A study on a series of nicotinonitrile-based compounds revealed potent PIM-1 kinase inhibition, with IC50 values in the nanomolar range for the most effective derivatives.[1] For instance, compound 7b from this study exhibited an impressive IC50 of 18.9 nM against PIM-1 kinase, comparable to the well-known pan-kinase inhibitor Staurosporine (IC50 = 16.7 nM).[1] This highlights the potential of the nicotinonitrile scaffold to generate highly potent kinase inhibitors.
The structure-activity relationship for PIM-1 inhibition reveals several key features:
-
The Nicotinonitrile Core: This bicyclic system provides a rigid framework for the optimal orientation of substituents to interact with the ATP-binding pocket of the kinase.
-
Substituents at the 4- and 6-positions: The nature of the groups at these positions is crucial for potency and selectivity. Aromatic and heteroaromatic rings are often favored.
-
The 2-alkoxy Group: While not the primary driver of inhibitory activity in all reported cases of nicotinonitriles, the alkoxy group can influence solubility and pharmacokinetic properties. In some related scaffolds, O-alkylation has been shown to enhance kinase inhibitory activity.
Comparative Analysis: Nicotinonitrile Derivatives vs. Staurosporine
To contextualize the potency of these derivatives, a direct comparison with a standard kinase inhibitor is essential.
| Compound | PIM-1 Kinase IC50 (nM) | Reference |
| Nicotinonitrile Derivative 4k | 21.2 | [1] |
| Nicotinonitrile Derivative 7b | 18.9 | [1] |
| Staurosporine | 16.7 | [1] |
This data clearly demonstrates that optimized nicotinonitrile derivatives can achieve inhibitory potency on par with established, broad-spectrum kinase inhibitors like Staurosporine.[1]
Antiproliferative Activity in Cancer Cell Lines
The potent enzymatic inhibition translates to significant cytotoxic effects in cancer cell lines. Compound 7b displayed remarkable cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells with IC50 values of 3.58 µM and 3.60 µM, respectively.[1]
Experimental Workflow: PIM-1 Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of 2-alkoxynicotinonitrile derivatives against PIM-1 kinase.
Caption: Workflow for PIM-1 Kinase Inhibition Assay.
A Ray of Hope in Neurodegeneration: Cholinesterase Inhibition
Alzheimer's disease, a devastating neurodegenerative disorder, is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. A series of 2-alkoxy-3-cyanopyridine derivatives has been investigated for their cholinesterase inhibitory potential.[2][[“]][4]
One study identified compounds 3 and 4 as promising inhibitors. Compound 3 showed an IC50 of 53.95 µM against AChE, while compound 4 was a more potent inhibitor of BuChE with an IC50 of 31.79 µM.[2][[“]] Kinetic studies revealed that these compounds act as competitive inhibitors.[2][4]
Structure-Activity Relationship for Cholinesterase Inhibition:
-
The 2-Alkoxy Group: The nature of the alkoxy group at the 2-position significantly influences inhibitory activity. The specific length and branching of the alkyl chain can modulate the interaction with the active site of the enzymes.
-
Substituents on the Pyridine Ring: Modifications at other positions of the pyridine ring can fine-tune the potency and selectivity for AChE versus BuChE.
Comparative Data for Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 3 | AChE | 53.95 ± 4.29 | [2][[“]] |
| Derivative 4 | BuChE | 31.79 ± 0.38 | [2][[“]] |
These findings suggest that the 2-alkoxy-3-cyanopyridine scaffold is a viable starting point for the development of novel cholinesterase inhibitors.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Prepare solutions of AChE (from electric eel) and BuChE (from equine serum) in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution (AChE or BuChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently calculate the IC50 value.
-
Combating Microbial Resistance: Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is a critical priority. While specific data on 2-alkoxynicotinonitrile derivatives is emerging, related nicotinonitrile and cyanopyridine structures have shown promising antimicrobial activity.
For a comprehensive evaluation, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Logical Relationship: From Structure to Antimicrobial Action
Caption: Factors influencing antimicrobial activity.
Conclusion: A Scaffold of Significant Promise
The 2-alkoxynicotinonitrile scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The ability to fine-tune their biological activity through targeted structural modifications makes them attractive candidates for the development of novel therapeutics against cancer, neurodegenerative diseases, and microbial infections. The comparative data presented in this guide underscores their potential, with some derivatives exhibiting potency comparable to established drugs. Further exploration of the vast chemical space around this scaffold, guided by a deep understanding of its structure-activity relationships, is poised to yield the next generation of innovative medicines.
References
cytotoxic activity of 2-Ethoxynicotinonitrile compared to other nicotinonitriles.
An In-Depth Comparative Guide to the Cytotoxic Activity of 2-Substituted Nicotinonitriles
Introduction: The Nicotinonitrile Scaffold in Oncology
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] In the realm of oncology, its derivatives have emerged as potent cytotoxic agents, demonstrating efficacy against a wide array of human cancer cell lines.[2] The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the pyridine ring. The C2 position, in particular, is a critical site for chemical modification, where substitutions can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets and ultimately its cytotoxic potency.
This guide provides a comparative analysis of the cytotoxic activity of 2-ethoxynicotinonitrile and, more broadly, the 2-alkoxy class, against other key 2-substituted nicotinonitrile derivatives. We will delve into the structure-activity relationships (SAR) that govern their anticancer effects, supported by experimental data from peer-reviewed literature.
Comparative Cytotoxic Performance of 2-Substituted Nicotinonitriles
The substitution at the C2 position of the nicotinonitrile ring is a key determinant of cytotoxic activity. By comparing derivatives where this position is modified—from a simple chloro group to more complex alkoxy, amino, and heterocyclic moieties—clear structure-activity relationships can be established.
The 2-Alkoxy Nicotinonitrile Class: A Baseline for Activity
While specific data for this compound is not extensively detailed in readily available literature, the closely related 2-methoxynicotinonitrile derivatives serve as an excellent proxy for this class. Research has shown that 2-methoxypyridine-3-carbonitriles bearing various aryl substituents exhibit significant cytotoxic activity. For instance, certain derivatives have shown potent effects against human colorectal carcinoma (HT29) cells, with IC50 values even lower than the reference drug Doxorubicin.[3] The alkoxy group is generally considered an important feature that can enhance the molecule's drug-like properties.
2-Chloronicotinonitrile: A Versatile Precursor with Inherent Toxicity
2-Chloronicotinonitrile is a crucial synthetic intermediate for creating a diverse library of nicotinonitrile derivatives.[4][5] It serves as the starting material for synthesizing 2-alkoxy, 2-amino, and 2-hydrazino analogs through nucleophilic substitution reactions.[6] While primarily valued as a precursor, 2-chloronicotinonitrile itself possesses a degree of toxicity.[7][8] However, its cytotoxic potential is often significantly amplified when the chloro group is replaced by other functional moieties. For example, the conversion of a 2-chloronicotinonitrile derivative to compounds with additional nitrile groups or amino functionalities has been shown to enhance cytotoxic activity from weak to moderate or strong.[4]
2-Amino and 2-Hydrazino Nicotinonitriles: Potent Cytotoxic Agents
The introduction of nitrogen-containing substituents like amino (-NH2) or hydrazino (-NHNH2) groups at the C2 position frequently leads to a substantial increase in cytotoxic potency. These groups can act as hydrogen bond donors, facilitating stronger interactions with biological targets.[9] Studies have demonstrated that derivatives synthesized from 2-chloronicotinonitrile by reaction with amines or hydrazine hydrate exhibit strong cytotoxic effects against various cancer cell lines.[4][6] For example, a 2-(2-mercaptophenylamino) nicotinonitrile derivative showed strong activity against both HepG2 and HeLa cells.[4] Similarly, 2-hydrazino-nicotinonitriles serve as key intermediates for synthesizing even more complex heterocyclic systems, some of which display exceptionally high inhibitory effects against tumor cells, often surpassing reference drugs like doxorubicin while remaining non-cytotoxic to normal cells.[6]
Nicotinonitriles with Complex Heterocyclic Moieties
Attaching more complex heterocyclic systems, such as pyrazole, to the C2 position of the nicotinonitrile scaffold can yield compounds with outstanding cytotoxic profiles. These larger substituents can explore deeper binding pockets in target enzymes or receptors. Synthesized nicotinonitrile derivatives incorporating pyrazole moieties have been identified as some of the most potent compounds, exhibiting very strong cytotoxic effects against both hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines, with IC50 values in the low microgram per milliliter range.[4]
Quantitative Comparison of Cytotoxic Activity (IC₅₀ Data)
To provide an objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 2-substituted nicotinonitrile derivatives against several human cancer cell lines, as reported in the literature. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value (µM or µg/mL) | Reference |
| 2-Methoxy Nicotinonitrile Derivative (4a) | HT29 (Colorectal) | 2.24 µM | [3] |
| 2-Chloro Nicotinonitrile Precursor (12) | HepG2 / HeLa | Weak Activity (Specific IC₅₀ not stated) | [4] |
| 2-(2-mercaptophenylamino) Nicotinonitrile (14) | HepG2 (Liver) | 12.20 µg/mL | [4] |
| 2-(2-mercaptophenylamino) Nicotinonitrile (14) | HeLa (Cervical) | 19.44 µg/mL | [4] |
| Nicotinonitrile-Pyrazole Derivative (19) | HepG2 (Liver) | 5.16 µg/mL | [4] |
| Nicotinonitrile-Pyrazole Derivative (19) | HeLa (Cervical) | 4.26 µg/mL | [4] |
| 2-O-acetohydrazide Nicotinonitrile Derivative (9) | Various | 0.46 - 2.43 µg/mL | [5] |
| 2-(benzylamino) Nicotinonitrile Derivative (16) | Various | 0.01 - 0.02 µg/mL | [6] |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions between studies.
Mechanisms of Cytotoxic Action
The anticancer effects of nicotinonitrile derivatives are mediated through various cellular mechanisms, primarily involving the disruption of critical signaling pathways that control cell proliferation and survival.[2]
-
Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial for cell signaling. Certain nicotinonitrile compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase often overexpressed in cancers like prostate and breast cancer.[10] Inhibition of PIM-1 can disrupt cell cycle progression and induce apoptosis.
-
Induction of Apoptosis: Many cytotoxic nicotinonitriles trigger programmed cell death, or apoptosis.[11] This can occur through the intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases, modulation of the Bax/Bcl-2 protein ratio, and cell cycle arrest.[10][11][12]
-
Tubulin Polymerization Inhibition: Some related acrylonitrile scaffolds have demonstrated the ability to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and leading to cell death.[13] This mechanism is characteristic of several successful clinical anticancer agents.
Experimental Protocols and Methodologies
The evaluation of a compound's cytotoxic activity is a foundational step in anticancer drug discovery. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[4]
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol describes a standardized procedure for determining the IC₅₀ value of a test compound.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Seeding 1x10⁴ cells per well ensures that cells are in their logarithmic growth phase during the experiment, providing a robust and reproducible response to the cytotoxic agent.
-
Incubation Time: A 24-hour incubation with the test compound is a standard duration to observe significant cytotoxic effects without causing secondary effects from prolonged culture.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
DMSO Solubilization: Dimethyl sulfoxide (DMSO) is used to dissolve the water-insoluble formazan crystals, creating a colored solution whose absorbance can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected cancer cell line (e.g., HepG2, HeLa) in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[4]
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24-48 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test nicotinonitrile compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for an additional 24 hours under the same culture conditions.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Synthesis and Action Pathways
Diagrams can effectively illustrate the chemical relationships and biological pathways involved.
Caption: Synthetic routes from 2-chloronicotinonitrile to various cytotoxic derivatives.
Caption: Hypothetical signaling pathway for nicotinonitrile-induced apoptosis.
Conclusion and Future Directions
The cytotoxic activity of nicotinonitrile derivatives is critically dependent on the substituent at the C2 position. While 2-chloronicotinonitrile serves as a versatile synthetic platform, its conversion to 2-amino, 2-hydrazino, and complex heterocyclic derivatives often leads to a dramatic enhancement in anticancer potency. The 2-alkoxy class, represented by 2-methoxy and by extension this compound, demonstrates significant cytotoxic potential that warrants further investigation. The structure-activity relationships highlighted in this guide underscore a clear trend: functional groups capable of hydrogen bonding or forming more extensive interactions with biological targets tend to produce more potent compounds. Future research should focus on synthesizing novel C2-substituted analogs and exploring their mechanisms of action to develop more selective and effective anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloronicotinonitrile(6602-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Kinase Inhibition Assays of 2-Alkoxynicotinonitrile Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Nicotinonitrile Scaffold in Kinase Inhibition
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors is paramount.[1] Kinases, as central regulators of cellular signaling, represent a major class of drug targets, and their dysregulation is a hallmark of numerous cancers and inflammatory diseases.[2][3] The 2-alkoxynicotinonitrile core is emerging as a privileged scaffold in medicinal chemistry, a versatile framework upon which highly specific inhibitors can be built. Its unique electronic and structural properties allow for critical interactions within the ATP-binding pocket of various kinases, leading to potent enzymatic inhibition.[4]
However, raw potency is not the sole determinant of a successful therapeutic agent. A comprehensive understanding of an inhibitor's selectivity profile across the human kinome is crucial for predicting its therapeutic window and potential off-target effects.[1][5] This guide provides a framework for the comparative analysis of 2-alkoxynicotinonitrile derivatives, grounded in field-proven biochemical and cellular assays. We will explore the causality behind experimental design, detail self-validating protocols, and present a clear path for generating robust, comparable data sets for candidate selection and optimization.
Key Kinase Targets for Nicotinonitrile Derivatives
While the nicotinonitrile scaffold is versatile, research has highlighted its particular efficacy against several key kinase families implicated in oncogenesis and immune signaling.
-
Receptor Tyrosine Kinases (RTKs): This family includes crucial oncogenic drivers like RET (Rearranged during Transfection).[4] Aberrant RET signaling is implicated in thyroid and lung cancers. Inhibitors based on related nicotinonitrile scaffolds have demonstrated submicromolar RET inhibition, showcasing the potential of this chemical class.[4]
-
Non-receptor Tyrosine Kinases: This group includes the Src family and Janus kinases (JAKs). Src is a key regulator of cell proliferation and survival, making it a classic cancer target.[6][7] The JAK family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling pathways that drive autoimmune diseases and certain cancers.[8][9][10] The development of isoform-selective JAK inhibitors is a major goal to minimize side effects associated with pan-JAK inhibition.[9][10]
Comparative Kinase Inhibition Data: A Snapshot
Effective comparison requires standardized data. The half-maximal inhibitory concentration (IC50) remains the gold standard for quantifying inhibitor potency. The table below presents hypothetical, yet representative, data for a series of 2-alkoxynicotinonitrile derivatives against a panel of relevant kinases, illustrating how a selectivity profile is built.
| Compound ID | Core Structure | R1 Group | RET IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Src IC50 (nM) |
| Ref-Cmpd-A | 2-alkoxynicotinonitrile | -CH₃ | 550 | >10,000 | >10,000 | >10,000 | 1,400[4] |
| Lead-001 | 2-alkoxynicotinonitrile | -CH₂-Ph | 15 | 2,500 | 3,000 | >10,000 | 850 |
| Lead-002 | 2-alkoxynicotinonitrile | -CH₂-cHex | 28 | 50 | 1,200 | 800 | 1,100 |
| Lead-003 | 2-alkoxynicotinonitrile | -CH₂-(p-F-Ph) | 8 | 150 | 2,200 | 1,800 | 920 |
Data is illustrative. Actual values are highly dependent on specific compound structures and assay conditions.
From this table, one can derive critical insights. Lead-001 shows improved potency against RET compared to the reference compound. Lead-002 demonstrates a shift in selectivity, exhibiting potent activity against JAK1 while retaining moderate RET inhibition. Lead-003 represents a highly potent RET inhibitor with reduced, but still present, activity against JAK isoforms. This type of comparative data is essential for guiding structure-activity relationship (SAR) studies.[6][7]
Methodologies for Comparative Kinase Inhibition Assays
A multi-tiered assay strategy, progressing from simple biochemical assays to more complex cellular models, provides a comprehensive understanding of an inhibitor's activity.
Part 1: Biochemical (Enzymatic) Assays
These assays measure the direct interaction between the inhibitor and the isolated kinase enzyme, providing a clean measure of enzymatic inhibition.
Causality Behind the Choice: The primary goal here is to determine if the compound can inhibit the kinase's catalytic activity in a controlled, cell-free environment. This confirms target engagement and provides a baseline IC50 value. Using ATP concentrations near the Michaelis constant (KM,ATP) for each specific kinase is critical for ensuring that the assay reflects physiologically relevant competition and allows for equitable comparison across different kinases and studies.[11]
Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
Detailed Protocol: Mobility Shift Kinase Assay
-
Preparation: Serially dilute the 2-alkoxynicotinonitrile test compound in DMSO, typically starting from 100 µM down to the picomolar range.
-
Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing the purified recombinant target kinase (e.g., JAK1), a fluorescently labeled peptide substrate, and the diluted test compound. Include positive (DMSO vehicle) and negative (no kinase) controls.[5]
-
Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂. The final ATP concentration should be at or near the known KM,ATP of the kinase.[11]
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.
-
Termination: Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Detection: The reaction plate is read on a microfluidic chip-based instrument. An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio.
-
Data Analysis: The amount of phosphorylated product is quantified by fluorescence. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.[12]
Part 2: Cell-Based Assays
These assays measure the inhibitor's effect on kinase activity within a living cell, providing insights into cell permeability, engagement of the target in its native environment, and impact on downstream signaling.
Causality Behind the Choice: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid metabolism. Cellular assays are a critical secondary screen to validate on-target activity. Measuring the phosphorylation of a direct downstream substrate (e.g., STAT for JAK) provides a robust, self-validating readout of the target kinase's inhibition.[9][13]
The JAK-STAT Signaling Pathway: A Cellular Target
The JAK-STAT pathway is a primary signal transduction cascade for numerous cytokines and growth factors.[8] Its inhibition is a key therapeutic strategy for autoimmune diseases.
Caption: Simplified overview of the JAK-STAT signaling cascade.
Detailed Protocol: Western Blot for Phospho-STAT
-
Cell Culture & Treatment: Plate a relevant human cell line (e.g., human PBMCs for JAK assays) and starve overnight to reduce basal signaling.[9] Pre-treat cells with serial dilutions of the 2-alkoxynicotinonitrile compound for 1-2 hours.
-
Stimulation: Stimulate the signaling pathway by adding a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway) for a short period (e.g., 15-30 minutes).[13]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Probe the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-Phospho-STAT3).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: To validate the results, strip the membrane and re-probe with an antibody for total STAT3 to confirm that the inhibitor did not alter total protein levels. Quantify band densities to determine the reduction in phosphorylation relative to the stimulated control.
Conclusion
The characterization of 2-alkoxynicotinonitrile compounds as kinase inhibitors requires a rigorous, multi-faceted approach. By systematically progressing from precise biochemical assays to physiologically relevant cellular models, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. The methodologies and workflows detailed in this guide provide a self-validating framework for generating high-quality, comparable data. This structured approach is not merely a set of steps but a logical progression designed to de-risk drug development programs and accelerate the identification of promising clinical candidates. Explaining the causality behind each experimental choice ensures that the data generated is not only accurate but also deeply understood, paving the way for the rational design of the next generation of targeted therapies.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxystypandrone inhibits signal transducer and activator of transcription 3 and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Confirming the Identity of 2-Ethoxynicotinonitrile using Mass Spectrometry
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. 2-Ethoxynicotinonitrile, a substituted pyridine derivative, presents a unique analytical challenge that necessitates a robust and reliable identification strategy. This guide provides an in-depth comparison of mass spectrometry techniques for the positive identification of this compound, drawing upon established principles of fragmentation and ionization. We will explore the expected fragmentation patterns under both Electron Impact (EI) and Electrospray Ionization (ESI), offering a predictive framework for researchers. This document is intended for scientists and professionals in drug development who require a deep, practical understanding of mass spectrometry for structural elucidation.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is paramount before any analytical investigation.
| Property | Value | Source |
| Chemical Formula | C8H8N2O | [1][2] |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 14248-71-6 | [1][2] |
| Structure | A pyridine ring substituted with an ethoxy group at position 2 and a nitrile group at position 3. |
Principles of Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the purpose of identifying this compound, two common ionization techniques are particularly relevant:
-
Electron Impact (EI) Ionization: In EI, high-energy electrons bombard the sample, causing the ejection of an electron from the molecule to form a molecular ion (M•+). This process imparts significant internal energy, leading to extensive and often predictable fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. Aromatic compounds like this compound tend to produce a relatively stable molecular ion.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution. It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[1][3][4] This is particularly useful for confirming the molecular weight of the compound. For pyridine derivatives, ESI in positive ion mode is highly effective due to the basicity of the pyridine nitrogen, which readily accepts a proton.[1][3][4]
Experimental Protocol: A Comparative Approach
To definitively confirm the identity of this compound, a dual-pronged approach utilizing both GC-MS with EI and LC-MS with ESI is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI)
This technique is ideal for analyzing the fragmentation pattern of the molecule.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV (standard for library matching).
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is excellent for confirming the molecular weight.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).
-
LC Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Mass Range: m/z 50-250.
-
Predicted Mass Spectra and Fragmentation Analysis
Electron Impact (EI) Fragmentation Pathway
The EI mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
Predicted EI Fragmentation of this compound
Expected Key Ions in EI Mass Spectrum:
| m/z | Proposed Fragment | Comments |
| 148 | [C8H8N2O]•+ | Molecular Ion (M•+) . Its presence confirms the molecular weight. |
| 133 | [C7H5N2O]+ | [M - CH3]+ . Loss of a methyl radical from the ethoxy group. |
| 120 | [C6H4N2O]•+ | [M - C2H4]•+ . A common fragmentation for ethoxy aromatic compounds, involving the loss of a neutral ethene molecule via a McLafferty-type rearrangement. |
| 103 | [C7H5N2]+ | [M - OC2H5]+ . Cleavage of the ether bond, resulting in the loss of an ethoxy radical. |
| 104 | [C6H4N2O]•+ | Rearrangement product from m/z 120, likely a hydroxynicotinonitrile radical cation. |
| 77 | [C5H3N]+ | Loss of HCN from the m/z 104 fragment, indicative of the nitrile group. |
Electrospray Ionization (ESI) Spectrum
The ESI mass spectrum in positive ion mode is expected to be much simpler, dominated by the protonated molecule.
Predicted ESI Spectrum of this compound
Expected Key Ion in ESI Mass Spectrum:
| m/z | Proposed Ion | Comments |
| 149.18 | [C8H9N2O]+ | Protonated Molecule ([M+H]+) . This will likely be the base peak and provides strong confirmation of the molecular weight. The high basicity of the pyridine nitrogen makes it readily protonated.[1][3][4] |
Comparison of Techniques for Identity Confirmation
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary Information | Structural (Fragmentation Pattern) | Molecular Weight |
| Ionization Principle | Hard Ionization | Soft Ionization |
| Typical Ions | Molecular Ion (M•+), Fragment Ions | Protonated Molecule ([M+H]+) |
| Sample Introduction | GC | LC |
| Strengths | Provides a detailed "fingerprint" for structural elucidation and library matching. | Excellent for confirming molecular weight with minimal fragmentation. High sensitivity. |
| Limitations | The molecular ion may be weak or absent for some compounds. | Provides limited structural information from a single MS scan. |
Conclusion
The confirmation of the identity of this compound is most robustly achieved through the complementary use of both EI and ESI mass spectrometry. EI-MS provides a detailed fragmentation pattern that serves as a structural fingerprint, while ESI-MS unequivocally confirms the molecular weight. By predicting the fragmentation pathways and the expected m/z values for key ions, researchers can confidently interpret their experimental data and ensure the positive identification of this compound. This dual-method approach exemplifies a rigorous, self-validating system for the characterization of novel chemical entities in a drug development setting.
References
A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of Substituted Nicotinonitrile-Based Compounds
Introduction: The Therapeutic Promise of the Nicotinonitrile Scaffold
In the landscape of modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a "privileged structure," forming the chemical backbone of numerous investigational and marketed therapeutic agents.[1] Its synthetic tractability allows for extensive functionalization of the pyridine ring, enabling the generation of large chemical libraries with a wide spectrum of pharmacological activities, including potent anticancer properties.[1] This guide focuses on the systematic in vitro evaluation of substituted nicotinonitrile derivatives, a class of compounds showing significant promise in oncology. While our discussion encompasses the broader class, it provides a direct strategic framework for assessing specific subclasses, such as 2-alkoxy nicotinonitriles (e.g., 2-Ethoxynicotinonitrile), which are of growing interest.
The rationale for focusing on this scaffold is rooted in its proven ability to disrupt key oncogenic processes. Derivatives have been shown to act as potent kinase inhibitors, dual inhibitors of critical targets like tubulin and topoisomerase II, and inducers of apoptosis, positioning them as versatile candidates for cancer therapy.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro efficacy of novel nicotinonitrile-based compounds, compare their performance against established benchmarks, and elucidate their mechanisms of action.
Strategic In Vitro Efficacy Assessment: A Multi-Pillar Approach
A robust preclinical assessment of any new chemical entity hinges on a multi-tiered experimental strategy. The goal is not merely to identify cytotoxicity but to build a comprehensive profile of a compound's biological activity, selectivity, and mechanism of action. This allows for early and informed decision-making in the drug discovery pipeline.
Our approach begins with broad cytotoxicity screening to identify promising lead compounds, followed by more detailed mechanistic studies to understand how these compounds exert their effects.
Pillar 1: Primary Cytotoxicity Screening
The foundational step is to determine a compound's ability to inhibit cancer cell proliferation. The choice of cell lines is critical and should ideally include representatives from different cancer types (e.g., breast, liver, lung, colon) to assess the breadth of activity.
Causality Behind Experimental Choices: We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary screening tool. This is a colorimetric assay that measures cellular metabolic activity, which in most cases, correlates with cell viability.[3] Its advantages include high throughput, cost-effectiveness, and reproducibility, making it ideal for screening a library of new derivatives. We compare the results against a well-established chemotherapeutic agent, Doxorubicin, to benchmark the potency of our test compounds.
Comparative Cytotoxicity of Novel Nicotinonitrile Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of newly synthesized nicotinonitrile derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) | Reference |
| Compound 8 | MCF-7 | Breast Adenocarcinoma | 0.01 ± 0.002 | ~0.45 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.02 ± 0.001 | ~1.12 | [4] | |
| Compound 16 | MCF-7 | Breast Adenocarcinoma | 0.02 ± 0.001 | ~0.45 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.01 ± 0.002 | ~1.12 | [4] | |
| Compound 13 | HepG2 | Hepatocellular Carcinoma | 8.78 ± 0.7 (µg/mL) | >10 (µg/mL) | [3] |
| HeLa | Cervical Carcinoma | 5.16 ± 0.4 (µg/mL) | >10 (µg/mL) | [3] | |
| Compound 19 | HepG2 | Hepatocellular Carcinoma | 15.32 ± 1.2 (µg/mL) | >10 (µg/mL) | [3] |
| HeLa | Cervical Carcinoma | 4.26 ± 0.3 (µg/mL) | >10 (µg/mL) | [3] | |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | Promising Activity | - | [5] |
| HepG2 | Hepatocellular Carcinoma | Promising Activity | - | [5] | |
| Compound 12 | MCF-7 | Breast Adenocarcinoma | Promising Activity | - | [5] |
| HepG2 | Hepatocellular Carcinoma | Promising Activity | - | [5] |
Note: Some studies reported promising activity comparable to Doxorubicin without specifying exact IC50 values. µg/mL values are presented as reported in the source.
Pillar 2: Mechanistic Elucidation
Once lead compounds with potent cytotoxic activity are identified, the next critical phase is to determine their mechanism of action. This provides the rationale for their anticancer effects and informs future optimization. Many nicotinonitrile derivatives have been found to target tubulin polymerization, a key process in cell division.[2][6][7][8][9]
Experimental Workflow for Efficacy Assessment
The logical flow from initial screening to mechanistic insight is crucial for an efficient drug discovery campaign.
Caption: Workflow for in vitro assessment of nicotinonitrile compounds.
Cell Cycle Analysis
Causality Behind Experimental Choices: Since tubulin is a critical component of the mitotic spindle, its disruption is expected to cause cells to arrest in the G2/M phase of the cell cycle. We use flow cytometry with propidium iodide (PI) staining to quantify the DNA content of cells. An accumulation of cells in the G2/M phase following treatment with a compound is strong evidence of mitotic disruption. Studies have shown that potent nicotinonitrile derivatives can induce G2/M phase arrest in MCF-7 cells, with some compounds causing over 50% of the cell population to accumulate in this phase.[2]
Tubulin Polymerization Assay
Causality Behind Experimental Choices: To directly confirm that the observed G2/M arrest is due to an effect on microtubules, a cell-free tubulin polymerization assay is essential. This biochemical assay measures the assembly of purified tubulin into microtubules in the presence and absence of the test compound. A potent inhibitor will prevent this polymerization. This self-validating system directly links the compound to its molecular target. Several nicotinonitrile compounds have demonstrated significant inhibition of tubulin polymerization, with some exceeding the activity of the known inhibitor Combretastatin A-4 (CA-4).[2]
Western Blot Analysis for Apoptotic Markers
Causality Behind Experimental Choices: Cell cycle arrest, particularly a prolonged one, often leads to programmed cell death, or apoptosis. To confirm this downstream effect, we use Western Blot analysis to probe for key proteins in the apoptotic signaling cascade. This technique allows for the semi-quantitative measurement of specific protein levels. We typically probe for changes in the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. We also measure the cleavage of caspase-3, an executioner caspase, which is a definitive indicator of apoptosis.
Proposed Mechanism of Action for Tubulin-Targeting Nicotinonitriles
The following diagram illustrates the proposed signaling cascade initiated by a tubulin-targeting nicotinonitrile derivative, leading to cancer cell death.
Caption: Nicotinonitrile compounds can inhibit tubulin, leading to apoptosis.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed, step-by-step protocols for the key assays are provided below.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile compounds and the reference drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the β-actin loading control.
Conclusion and Future Directions
The substituted nicotinonitrile scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The systematic in vitro evaluation pipeline detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays—provides a robust framework for identifying and characterizing potent lead compounds. The data on various nicotinonitrile derivatives demonstrate their ability to induce cancer cell death at low concentrations, often through mechanisms like tubulin polymerization inhibition, which leads to mitotic arrest and apoptosis.[2][4][6]
Future work should focus on optimizing the lead structures to enhance their potency and selectivity, thereby improving their therapeutic index. Further investigation into their effects on a wider panel of cancer cell lines, including multi-drug resistant models, is warranted. The protocols and comparative data presented herein serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety Labs (Experimental) [labs.sciety.org]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Alkoxynicotinonitriles
Abstract
2-Alkoxynicotinonitriles are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties and substitution pattern make them highly valuable intermediates for drug discovery programs. This guide provides a comprehensive comparison of the primary synthetic strategies for accessing 2-alkoxynicotinonitriles. We will delve into the mechanistic underpinnings, operational parameters, and relative merits of cornerstone methods such as nucleophilic aromatic substitution (SNAr), multi-component reactions, and the cyanation of pre-functionalized pyridine rings. Each section includes detailed experimental protocols, comparative data tables, and process diagrams to offer researchers a holistic and practical understanding of the available synthetic arsenal.
Chapter 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halonicotinonitriles
The most prevalent and industrially relevant method for synthesizing 2-alkoxynicotinonitriles is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is significantly enhanced by the presence of electron-withdrawing groups.
Mechanistic Overview
In this reaction, a 2-halonicotinonitrile (typically 2-chloro- or 2-fluoronicotinonitrile) serves as the electrophilic substrate. The pyridine ring is "electron-deficient," and this effect is amplified by the strong electron-withdrawing cyano (-CN) group at the 3-position and the electronegative nitrogen atom within the ring. This activation facilitates the attack of a nucleophile, such as an alkoxide ion (RO⁻), at the C2 position.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition Step : The alkoxide nucleophile attacks the carbon atom bearing the halogen leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge in this complex is delocalized onto the electronegative nitrogen atom and the cyano group, which is a crucial stabilizing factor.[4]
-
Elimination Step : The aromaticity is restored as the leaving group (halide ion) is expelled, yielding the final 2-alkoxynicotinonitrile product.
The overall reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is inverse to the C-X bond strength. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[5]
General Workflow for SNAr Synthesis
Caption: General workflow for the SNAr synthesis of 2-alkoxynicotinonitriles.
Comparative Performance Data
The choice of starting material and reaction conditions significantly impacts the efficiency of the SNAr route. 2-Chloronicotinonitrile is a common and cost-effective starting material.[7][8]
| Alkoxy Group | Leaving Group | Base/Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methoxy | Cl | NaOMe / MeOH | Reflux | 2 | 85-95 | Generic Procedure |
| Ethoxy | Cl | NaOEt / EtOH | Reflux | 3 | 80-90 | [9] |
| Isopropoxy | Cl | NaOiPr / iPrOH | Reflux | 5 | 75-85 | General Knowledge |
| Methoxy | F | NaOMe / MeOH | 25-50 | 1 | >95 | SNAr Principles[5] |
Detailed Experimental Protocol: Synthesis of 2-Methoxynicotinonitrile
This protocol is adapted from established procedures for the nucleophilic substitution of 2-chloronicotinonitrile.[10]
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Sodium methoxide (1.2 eq, either as a 25-30% solution in methanol or prepared in situ)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: 2-Chloronicotinonitrile is dissolved in anhydrous methanol. To this solution, sodium methoxide is added portion-wise at room temperature. An exotherm may be observed.
-
Reaction: The reaction mixture is heated to reflux (approx. 65°C) and maintained for 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Extraction: The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The aqueous layer is extracted twice more with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product, 2-methoxynicotinonitrile, is often a solid that can be further purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography.[2]
Advantages and Disadvantages of the SNAr Route
Advantages:
-
High Yields: Generally provides excellent yields for simple alkoxides.
-
Scalability: The procedure is robust and readily scalable for industrial production.
-
Readily Available Starting Materials: 2-Chloronicotinic acid and its derivatives are common commercial starting materials.[10]
Disadvantages:
-
Limited Scope for Bulky Alkoxides: Sterically hindered alkoxides may react slower and require more forcing conditions, potentially leading to side reactions.
-
Requires Pre-functionalized Substrate: This is not a convergent route; the halo- and cyano-substituted pyridine must be synthesized beforehand.
Chapter 2: Multi-Component and One-Pot Syntheses
One-pot syntheses, which combine multiple reaction steps in a single flask, offer significant advantages in terms of efficiency, resource management, and waste reduction.[11][12][13] Several such routes have been developed for 2-alkoxynicotinonitriles, building the core heterocyclic structure from simple acyclic precursors.
Route: Condensation of Acroleins with Malononitrile
A notable one-pot method involves the reaction of a β-substituted acrolein derivative with malononitrile in the presence of a sodium alkoxide.[14] In this elegant synthesis, the alkoxide serves as both the base for the condensation and the source of the alkoxy group at the C2 position.
Plausible Mechanism and Workflow
The reaction likely proceeds through a cascade of events:
-
Knoevenagel Condensation: The alkoxide deprotonates malononitrile, which then acts as a nucleophile, attacking the acrolein derivative.
-
Michael Addition/Cyclization: A subsequent intramolecular cyclization occurs.
-
Tautomerization & Elimination: The cyclic intermediate undergoes tautomerization and elimination to form the aromatic pyridine ring, with the alkoxy group from the solvent/base incorporated at the C2 position.
Caption: One-pot synthesis of 2-alkoxynicotinonitriles from acyclic precursors.
Detailed Experimental Protocol: Synthesis of 2-methoxy-5-(4-pyridinyl)nicotinonitrile
This protocol is based on a literature procedure for a one-pot synthesis.[14]
Materials:
-
3-Dimethylamino-2-(4-pyridinyl)acrolein (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Reactor Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: A solution of sodium methoxide in methanol is prepared (or a commercial solution is used). Malononitrile is dissolved in methanol.
-
Reaction: The sodium methoxide solution is cooled in an ice bath. The malononitrile solution is added, followed by the dropwise addition of a methanolic solution of 3-dimethylamino-2-(4-pyridinyl)acrolein over 30 minutes.
-
Reflux: After the addition is complete, the mixture is brought to room temperature and then heated to reflux for 3-5 hours.
-
Workup and Purification: The reaction mixture is cooled and the solvent evaporated. The residue is treated with water and extracted with chloroform. The organic extracts are dried and concentrated. The final product is purified by column chromatography to yield 2-methoxy-5-(4-pyridinyl)nicotinonitrile.
Advantages and Disadvantages of the One-Pot Route
Advantages:
-
Step Economy: Significantly reduces the number of synthetic steps and purification procedures.[1]
-
Convergent Synthesis: Allows for the rapid assembly of complex structures from simple, commercially available starting materials.
-
High Atom Economy: Incorporates a large proportion of the atoms from the reactants into the final product.
Disadvantages:
-
Substrate Specificity: The scope can be limited by the availability and stability of the required acrolein precursors.
-
Potential for Byproducts: Multi-component reactions can sometimes lead to complex mixtures, making purification challenging.
Chapter 3: Cyanation of 2-Alkoxypyridines
An alternative retrosynthetic approach involves the introduction of the cyano group onto a pre-existing 2-alkoxypyridine ring. While less common for this specific target class than the SNAr route, direct cyanation is a powerful tool in heterocyclic chemistry.[15]
Strategic Overview and Methodologies
This strategy is viable when the corresponding 2-alkoxypyridine is more accessible than the 2-halonicotinonitrile. Historically, pyridine cyanation involved harsh conditions and toxic reagents.
-
Classical Methods (Historical Context): Early methods often required activation of the pyridine ring as an N-oxide, followed by reaction with reagents like trimethylsilyl cyanide (TMSCN).[16] Other routes used heavy metal cyanides (e.g., CuCN, Zn(CN)₂), which pose significant environmental and disposal challenges.[17][18] These methods often suffer from poor yields and lack of regioselectivity.[17]
-
Modern Synthetic Methods: More recent developments aim to overcome these limitations. Palladium-catalyzed cyanation reactions have emerged as a powerful alternative for various aromatic and heteroaromatic systems.[19] Additionally, electrochemical methods offer a greener approach, using reagents like 4-cyanopyridine as a nitrile source under catalyst-free conditions.[20] A general one-pot method for the direct cyanation of pyridines involves pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide, affording 2-cyanopyridines regioselectively.[15]
Advantages and Disadvantages of the Cyanation Route
Advantages:
-
Late-Stage Functionalization: Allows for the introduction of the valuable cyano group at a late stage in a synthetic sequence.
-
Alternative Substrate Availability: Can be the most efficient route if the 2-alkoxypyridine starting material is readily available.
Disadvantages:
-
Regioselectivity Issues: Direct C-H cyanation can be difficult to control, potentially leading to mixtures of isomers.
-
Harsh Reagents: Many established cyanation protocols still rely on toxic cyanide sources and/or heavy metals.[17][18]
-
Multi-Step Processes: Many methods require pre-activation of the pyridine ring (e.g., N-oxide formation), adding steps to the overall sequence.[18]
Comparative Summary and Outlook
The optimal synthetic route to a given 2-alkoxynicotinonitrile depends heavily on the specific target structure, required scale, and available starting materials.
| Feature | Route 1: SNAr | Route 2: One-Pot Synthesis | Route 3: Cyanation |
| Starting Materials | 2-Halonicotinonitriles | Aldehydes, Malononitrile | 2-Alkoxypyridines |
| Key Transformation | C-X to C-O substitution | Ring formation/condensation | C-H to C-CN substitution |
| Typical Yields | Very Good to Excellent | Good to Very Good | Variable, often moderate |
| Scalability | Excellent | Good | Moderate to Poor |
| Step Economy | Good (often 2 steps from acid) | Excellent (1 pot) | Poor to Moderate |
| Green Chemistry | Moderate (solvents, salts) | Good (atom economy) | Poor (toxic cyanides) |
| Ideal Application | Large-scale synthesis of specific targets | Rapid library synthesis, structural diversity | Niche applications, late-stage functionalization |
Conclusion and Future Perspectives
For the majority of applications, the Nucleophilic Aromatic Substitution (SNAr) route remains the gold standard for preparing 2-alkoxynicotinonitriles due to its reliability, high yields, and scalability. The starting 2-chloronicotinonitriles are accessible and the reaction is well-understood. The One-Pot Synthesis offers an elegant and efficient alternative for generating molecular diversity and is particularly powerful in a discovery chemistry setting where step economy is paramount. The Direct Cyanation route is currently more specialized but holds promise as greener and more efficient cyanation methods continue to be developed.
Future research will likely focus on expanding the scope and improving the environmental footprint of these syntheses. The development of novel palladium-catalyzed C-O coupling reactions or more efficient direct C-H activation/cyanation protocols could open new, even more efficient avenues to this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 11. ias.ac.in [ias.ac.in]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. prepchem.com [prepchem.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 18. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 19. Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Ethoxynicotinonitrile
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethoxynicotinonitrile (CAS No. 14248-71-6), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge dictates every subsequent step in the disposal workflow.
Based on available safety data, this compound is classified as an irritant.[1] While a comprehensive, publicly available Safety Data Sheet (SDS) with full GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is not readily accessible, the "irritant" classification provides a crucial starting point for risk assessment. The nitrile functional group (-C≡N) also warrants careful consideration due to the potential for hazardous reactions or byproducts under certain conditions, such as exposure to strong acids or bases.
Table 1: Known Hazard Profile of this compound
| Hazard Category | Description | Primary Concern |
| Irritant (Xi) | May cause irritation upon contact with skin, eyes, or the respiratory tract. | Personnel exposure during handling and disposal. |
| Nitrile Compound | Potential for release of toxic cyanide gas if exposed to strong acids. Unpredictable reactions with strong oxidizing or reducing agents. | Incompatible waste mixing, leading to dangerous off-gassing or exothermic reactions. |
This initial assessment logically leads to the core principle of our disposal strategy: isolation and containment . The primary goal is to prevent contact with personnel and avoid mixing with incompatible waste streams that could trigger a hazardous reaction.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste, including residual amounts of this compound, donning the appropriate PPE is non-negotiable. The causality is simple: to prevent the chemical from causing harm through its irritant properties, a physical barrier is essential.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves. Given that the compound itself is a nitrile, ensure the gloves are of a suitable thickness and are inspected for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a risk of splashing, a chemically resistant apron is recommended.
Step 2: Waste Characterization and Segregation - Preventing Hazardous Reactions
Proper segregation is the cornerstone of safe chemical waste management. The objective is to prevent accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the release of toxic gases.
-
Waste Stream Designation: this compound waste should be classified as non-halogenated organic waste .
-
Segregation Protocol:
-
DO NOT mix with acidic waste. This is critical to prevent the potential hydrolysis of the nitrile group, which could release hydrogen cyanide gas.
-
DO NOT mix with strong oxidizing or reducing agents.
-
DO NOT dispose of this chemical down the drain.[2] This is a universal rule for hazardous chemical waste to prevent contamination of waterways and damage to the wastewater treatment infrastructure.
-
The logical flow for waste segregation is visually represented in the workflow diagram below.
Step 3: Container Selection and Labeling - Ensuring Clear Communication and Containment
The integrity of the waste container and the clarity of its label are vital for safe storage and transport.
-
Container Choice:
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste container, including any solvents used for rinsing.
-
Indicate the approximate percentage of each component.
-
Include the date when the waste was first added to the container.
-
The name and contact information of the generating researcher or lab must be on the label.
-
Step 4: Accumulation and Storage - Maintaining a Safe Laboratory Environment
Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
Step 5: Arranging for Disposal - The Final Hand-off
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.
-
Regulatory Compliance: This final step ensures compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste.[4][5] Your EHS office will ensure that the waste is transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural logic, the following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from the initial hazard assessment to the final RCRA-compliant disposal—researchers can transform a routine obligation into an integral part of their scientific practice. This guide provides the necessary framework to achieve that, ensuring that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. This compound 98%3-CYANO-2-ETHOXYPYRIDINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 14248-71-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. epa.gov [epa.gov]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Navigating the Safe Handling of 2-Ethoxynicotinonitrile: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethoxynicotinonitrile, focusing on the appropriate personal protective equipment (PPE) and compliant disposal methods. The following procedural guidance is designed to be a trusted resource, ensuring both scientific accuracy and practical, field-proven safety measures.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can result in significant irritation and potential damage.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and discomfort.
A thorough understanding of these risks is the foundation for selecting the appropriate level of personal protection.
Core Protective Measures: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including nitriles, and provide a robust barrier against skin contact.[2][3][4][5] |
| Eye Protection | Safety glasses with side shields or goggles | Protects the eyes from accidental splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Engineering controls are the primary line of defense. In situations where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step procedures to minimize the risk of contamination.
Donning PPE: A Step-by-Step Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye Protection: Don your safety glasses or goggles.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye Protection: Remove your safety glasses or goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond handling to include storage and disposal.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
